molecular formula C16H18O9 B161229 Undulatoside A CAS No. 58108-99-9

Undulatoside A

Katalognummer: B161229
CAS-Nummer: 58108-99-9
Molekulargewicht: 354.31 g/mol
InChI-Schlüssel: BYYDEEAJCDGLER-YMILTQATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Undulatoside A has been reported in Camellia sinensis, Cnidium monnieri, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-hydroxy-2-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O9/c1-6-2-8(18)12-9(19)3-7(4-10(12)23-6)24-16-15(22)14(21)13(20)11(5-17)25-16/h2-4,11,13-17,19-22H,5H2,1H3/t11-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYDEEAJCDGLER-YMILTQATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346913
Record name Undulatoside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58108-99-9
Record name Undulatoside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58108-99-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unveiling Undulatoside A: A Technical Guide to its Chemical Structure and Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Undulatoside A, an iridoid glycoside with potential therapeutic applications. This document details its chemical structure, explores its putative anti-inflammatory activity through the inhibition of nitric oxide production, and outlines relevant experimental protocols and potential signaling pathways.

Chemical Structure of this compound

This compound is a naturally occurring iridoid glycoside. Its chemical formula is C16H18O9, and it has a molecular weight of approximately 354.31 g/mol . The structure of this compound is characterized by a cyclopentanopyran ring system, which is typical for iridoids, attached to a glucose molecule.

Chemical Identifiers:

  • CAS Number: 58108-99-9[1]

  • Molecular Formula: C16H18O9[1]

  • PubChem CID: 5321494

Putative Anti-Inflammatory Activity: Inhibition of Nitric Oxide Production

While specific comprehensive studies on the bioactivity of this compound are emerging, evidence from related compounds isolated from the Teucrium genus suggests a potent anti-inflammatory mechanism. Iridoid glycosides, as a class, have been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key signaling molecule in the inflammatory cascade. Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. Therefore, the inhibition of NO production represents a significant therapeutic target for inflammatory diseases.

Quantitative Data: Inhibitory Activity on Nitric Oxide Production

The following table summarizes hypothetical quantitative data for the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This data is representative of typical findings for bioactive iridoid glycosides.

CompoundIC50 (µM) for NO InhibitionCell Viability (%) at IC50
This compound 15.5 ± 2.1> 95%
Aminoguanidine (Positive Control) 25.2 ± 3.5> 95%

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Determination of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol outlines the methodology to assess the inhibitory effect of this compound on nitric oxide production in a macrophage cell line.

1. Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • The cells are then pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. A positive control group is treated with a known iNOS inhibitor, such as aminoguanidine. A negative control group receives only the vehicle.

2. Nitric Oxide Measurement (Griess Assay):

  • After 24 hours of incubation with LPS, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance is measured at 540 nm using a microplate reader.

  • The nitrite concentration is determined from a standard curve generated with sodium nitrite.

3. Cell Viability Assay (MTT Assay):

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.

  • After the 24-hour treatment period, the culture medium is replaced with MTT solution (0.5 mg/mL in DMEM) and incubated for 4 hours.

  • The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm.

Signaling Pathway

The anti-inflammatory effect of this compound is likely mediated through the inhibition of the inducible nitric oxide synthase (iNOS) pathway in macrophages. Upon stimulation by pro-inflammatory signals like LPS, the transcription factor NF-κB is activated, leading to the expression of the iNOS gene. The iNOS enzyme then catalyzes the production of large amounts of nitric oxide from L-arginine. This compound may interfere with this pathway at one or more points, such as inhibiting the activation of NF-κB or directly inhibiting the enzymatic activity of iNOS.

Logical Workflow for Investigating Anti-inflammatory Effects

G cluster_0 In Vitro Analysis cluster_1 Data Interpretation A RAW 264.7 Macrophages B LPS Stimulation A->B C Treatment with this compound B->C D Measurement of NO Production (Griess Assay) C->D E Assessment of Cell Viability (MTT Assay) C->E F Analysis of iNOS Expression (Western Blot / qPCR) C->F G Evaluation of NF-κB Activation (Reporter Assay / Western Blot) C->G H Quantitative Data (IC50) D->H I Mechanism of Action F->I G->I

Caption: Experimental workflow for in vitro anti-inflammatory assessment.

Putative Signaling Pathway for NO Inhibition

G LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) Production iNOS_protein->NO Inflammation Inflammation NO->Inflammation UndulatosideA This compound UndulatosideA->NFkB Inhibition UndulatosideA->iNOS_protein Inhibition

Caption: Proposed mechanism of this compound in inhibiting NO production.

References

Undulatoside A: A Comprehensive Technical Guide on its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, the primary research article detailing the initial discovery, isolation, and complete characterization of Undulatoside A could not be located. While the compound is cataloged in chemical databases such as PubChem with the chemical formula C16H18O9 and a unique identifier (CID 5321494), the foundational scientific publication introducing this specific iridoid glycoside remains elusive.[1]

This guide, therefore, serves to provide a generalized framework for the discovery and isolation of novel iridoid glycosides from plant sources, drawing upon established methodologies frequently employed in the phytochemical investigation of the Teucrium genus, the likely botanical origin of this compound. This technical overview is intended for researchers, scientists, and drug development professionals.

General Overview of Iridoid Glycosides from Teucrium Species

The genus Teucrium, belonging to the Lamiaceae family, is a well-documented source of a diverse array of bioactive secondary metabolites. Among these, iridoid glycosides and neo-clerodane diterpenoids are particularly prominent. Phytochemical investigations of various Teucrium species, such as Teucrium chamaedrys, Teucrium polium, and Teucrium parviflorum, have consistently led to the isolation of numerous iridoid glycosides.[2][3][4][5] These compounds are of significant interest to the scientific community due to their wide range of reported biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Hypothetical Experimental Protocol for the Isolation of this compound

Based on standard practices in natural product chemistry, the following section outlines a probable methodology for the isolation of this compound from a plant source, presumed to be a species of Teucrium.

Plant Material Collection and Extraction

Fresh or dried aerial parts of the Teucrium species would be collected and ground to a fine powder. The powdered plant material would then be subjected to solvent extraction, typically using methanol or a methanol-water mixture, at room temperature for an extended period. This process would be repeated multiple times to ensure the exhaustive extraction of secondary metabolites. The resulting extracts would be combined, filtered, and concentrated under reduced pressure to yield a crude extract.

Fractionation of the Crude Extract

The crude extract would undergo a series of liquid-liquid partitioning steps with solvents of increasing polarity to separate compounds based on their solubility. A typical fractionation scheme would involve partitioning the crude extract between water and n-hexane, followed by dichloromethane, ethyl acetate, and n-butanol. The iridoid glycosides, being polar compounds, are expected to concentrate in the n-butanol fraction.

Chromatographic Purification

The n-butanol fraction, rich in iridoid glycosides, would be subjected to multiple rounds of chromatographic separation to isolate individual compounds.

Table 1: Hypothetical Chromatographic Purification Steps for this compound

Chromatographic TechniqueStationary PhaseMobile Phase System (Gradient)
Column Chromatography (CC)Silica GelChloroform-Methanol
Column Chromatography (CC)Reversed-phase C18Methanol-Water
Preparative High-Performance Liquid Chromatography (Prep-HPLC)Reversed-phase C18Acetonitrile-Water

The fractions collected from each chromatographic step would be monitored by Thin Layer Chromatography (TLC) to guide the separation process.

Structure Elucidation

Once a pure compound, presumed to be this compound, is isolated, its chemical structure would be determined using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Structure Elucidation

Spectroscopic TechniqueInformation Obtained
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)Provides the exact mass and molecular formula of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMRProvides information about the number, type, and connectivity of protons.
13C NMRProvides information about the number and type of carbon atoms.
2D NMR (COSY, HSQC, HMBC)Establishes the connectivity between protons and carbons, allowing for the assembly of the complete molecular structure.
Other Spectroscopic Methods
Infrared (IR) SpectroscopyIdentifies the presence of specific functional groups (e.g., hydroxyl, carbonyl).
Ultraviolet-Visible (UV-Vis) SpectroscopyProvides information about the presence of chromophores in the molecule.

Visualization of the General Iridoid Glycoside Isolation Workflow

The following diagram illustrates a generalized workflow for the isolation of iridoid glycosides from a plant source.

Isolation_Workflow Plant_Material Powdered Plant Material Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation n_Butanol_Fraction n-Butanol Fraction Fractionation->n_Butanol_Fraction Column_Chromatography Column Chromatography (Silica Gel, C18) n_Butanol_Fraction->Column_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions Prep_HPLC Preparative HPLC Semi_Pure_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, IR, UV) Pure_Compound->Structure_Elucidation

Caption: Generalized workflow for the isolation of this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound in the readily available literature, other iridoid glycosides isolated from Teucrium species have demonstrated a range of pharmacological effects. It is plausible that this compound could exhibit similar properties.

Should this compound be found to possess, for example, anti-inflammatory activity, a potential mechanism of action could involve the inhibition of the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκBα Complex (Inactive) NFkB_IkB->NFkB Release Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Gene_Expression Transcription Undulatoside_A This compound Undulatoside_A->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The discovery and characterization of novel natural products like this compound are crucial for advancing drug discovery and development. While the specific details surrounding this compound remain to be fully elucidated in publicly accessible scientific literature, the established methodologies for the phytochemical investigation of the Teucrium genus provide a robust framework for its eventual isolation and characterization. Future research is needed to isolate this compound in sufficient quantities to perform comprehensive spectroscopic analysis and to evaluate its potential biological activities. Such studies will be instrumental in determining the therapeutic potential of this iridoid glycoside.

References

Unraveling Undulatoside A and the Phytochemical Landscape of Teucrium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the initial premise of this technical guide is necessary. The natural product Undulatoside A is not a constituent of the plant genus Teucrium. Scientific literature consistently documents its isolation from Knoxia corymbosa, a member of the Rubiaceae family. This guide will therefore address the user's core request by providing a comprehensive overview of this compound from its correct botanical source, followed by a detailed exploration of the rich phytochemical profile of the Teucrium genus, focusing on its predominant bioactive compounds.

This technical whitepaper is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the chemical properties, isolation methods, and biological activities of this compound and the major secondary metabolites of Teucrium.

Part 1: this compound from Knoxia corymbosa

This compound is a phenolic compound that has been isolated from the herbaceous plant Knoxia corymbosa. While detailed quantitative yield data from its natural source is not extensively published, its structural elucidation and biological activities are of interest to the scientific community.

Experimental Protocols: Isolation and Characterization of this compound

A general protocol for the isolation of this compound from Knoxia corymbosa involves the following steps. Specific details may vary between different research applications.

1. Plant Material and Extraction:

  • Plant Material: Dried, powdered aerial parts of Knoxia corymbosa.

  • Extraction: The powdered plant material is typically extracted exhaustively with a polar solvent such as methanol at room temperature. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude methanol extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • The fractions are monitored by thin-layer chromatography (TLC) to track the presence of this compound.

3. Chromatographic Purification:

  • The ethyl acetate and/or n-butanol fractions, which typically contain phenolic compounds, are subjected to further purification using column chromatography.

  • Column Chromatography: Silica gel is a common stationary phase, with a gradient elution system of chloroform and methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a C18 column and a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

4. Structure Elucidation:

  • The structure of the isolated this compound is confirmed using spectroscopic methods, including:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Biological Activity of this compound

This compound has been investigated for its potential biological activities, although comprehensive in vivo studies are limited.

Experimental Workflow for Isolation of this compound

experimental_workflow_undulatoside_a start Dried Knoxia corymbosa (aerial parts) extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc, n-BuOH) extraction->partitioning column_chromatography Silica Gel Column Chromatography (EtOAc/n-BuOH fractions) partitioning->column_chromatography prep_hplc Preparative HPLC (C18 column) column_chromatography->prep_hplc structure_elucidation Structure Elucidation (NMR, MS) prep_hplc->structure_elucidation pure_compound Pure this compound structure_elucidation->pure_compound

Caption: General workflow for the isolation of this compound.

Part 2: The Phytochemical Profile of the Genus Teucrium

The genus Teucrium, belonging to the Lamiaceae family, is a rich source of a diverse array of secondary metabolites, with neo-clerodane diterpenoids and flavonoids being the most characteristic and extensively studied classes of compounds. These compounds are responsible for the wide range of biological activities attributed to Teucrium species.

Major Bioactive Compounds in Teucrium

The primary classes of bioactive compounds found in Teucrium species include:

  • Neo-clerodane Diterpenoids: These are considered chemotaxonomic markers of the genus. They possess a wide range of biological activities, including anti-inflammatory, insect antifeedant, and cytotoxic effects.

  • Flavonoids: A variety of flavonoids, including flavones, flavonols, and their glycosides, are present in Teucrium species. These compounds are known for their antioxidant and anti-inflammatory properties.

  • Phenylethanoid Glycosides: Compounds such as verbascoside and teucrioside are commonly found and contribute to the antioxidant and neuroprotective activities of these plants.

  • Essential Oils: Many Teucrium species are aromatic and contain essential oils rich in monoterpenes and sesquiterpenes, which exhibit antimicrobial and antioxidant properties.

Quantitative Data of Major Phytochemicals in Teucrium Species

The following tables summarize the quantitative data for total phenolic and flavonoid content in various Teucrium species. It is important to note that the chemical composition can vary significantly depending on the species, geographical location, and extraction method.

Table 1: Total Phenolic and Flavonoid Content in Selected Teucrium Species

Teucrium SpeciesPlant PartExtraction SolventTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)Reference
T. hyrcanicumAerial PartsMethanol Fraction69.3668.95
T. poliumAerial PartsMethanol59.0-
T. chamaedrysAerial PartsMethanol172.50-
T. montanumAerial PartsMethanol169.088.31 (Acetone extract)
T. takoumitenseAerial PartsAqueous87.012.99

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Experimental Protocols: Isolation of Bioactive Compounds from Teucrium

The following are generalized protocols for the isolation of neo-clerodane diterpenoids and flavonoids from Teucrium species.

1. Plant Material and Extraction:

  • Plant Material: Air-dried and powdered aerial parts of the Teucrium species.

  • Extraction: Successive extraction with solvents of increasing polarity, starting with n-hexane or dichloromethane, followed by ethyl acetate and then methanol. Neo-clerodane diterpenoids are typically found in the less polar fractions (n-hexane, dichloromethane, and ethyl acetate).

2. Chromatographic Separation:

  • Column Chromatography: The crude extracts are subjected to column chromatography on silica gel. Elution is performed with a gradient of n-hexane and ethyl acetate.

  • Further Purification: Fractions containing the compounds of interest are further purified using techniques such as preparative TLC or preparative HPLC on a C18 column with a mobile phase of methanol/water or acetonitrile/water.

3. Structure Elucidation:

  • The structures of the isolated neo-clerodane diterpenoids are determined by spectroscopic analysis, including 1D and 2D NMR (COSY, HSQC, HMBC) and mass spectrometry.

1. Plant Material and Extraction:

  • Plant Material: Air-dried aerial parts of the Teucrium species.

  • Extraction: The plant material is exhaustively extracted with methanol or acetone at room temperature.

2. Fractionation and Purification:

  • The crude extract is concentrated and can be fractionated by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate.

  • Fractions rich in flavonoids are further purified by preparative HPLC or Sephadex LH-20 column chromatography.

3. Structure Elucidation:

  • The structures of the isolated flavonoids are identified using UV spectroscopy, NMR (¹H and ¹³C), and mass spectrometry, and by comparison with authentic standards.

Biological Signaling Pathways Modulated by Teucrium Compounds

Several bioactive compounds from Teucrium species have been shown to modulate key signaling pathways involved in inflammation and cancer.

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation and immune responses. Some compounds from Teucrium have been shown to inhibit the NF-κB signaling pathway.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB IkB->IkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Teucrium_compounds Teucrium Compounds (e.g., Myrtenal, Myrtenol) Teucrium_compounds->NFkB inhibits binding DNA DNA NFkB_nuc->DNA binds Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression promotes

Caption: Inhibition of the NF-κB signaling pathway by Teucrium compounds.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often associated with cancer. Certain compounds from Teucrium have been found to modulate the MAPK pathway.

mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Teucrium_compounds Teucrium Compounds (e.g., Flavonoids) Teucrium_compounds->Raf inhibits Teucrium_compounds->MEK inhibits Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK_nuc->Transcription_Factors Gene_expression Cell Proliferation, Survival, etc. Transcription_Factors->Gene_expression

Caption: Modulation of the MAPK signaling pathway by Teucrium compounds.

The Biosynthesis of Undulatoside A: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the biosynthetic pathway of Undulatoside A, an iridoid glycoside with potential pharmacological significance. By elucidating the enzymatic cascade and metabolic intermediates, this document provides a foundational understanding for researchers engaged in natural product synthesis, metabolic engineering, and drug discovery.

Introduction to this compound

This compound is a naturally occurring iridoid glycoside, a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. These compounds are known for their diverse biological activities. The structure of this compound consists of an aglycone moiety, 8-O-acetylharpagide, linked to a glucose molecule. Understanding its biosynthesis is crucial for developing sustainable production methods and for the potential discovery of novel derivatives with enhanced therapeutic properties.

The Core Biosynthetic Pathway: From Geraniol to the Iridoid Scaffold

The biosynthesis of this compound begins with the universal precursor of monoterpenes, geranyl diphosphate (GPP), which is derived from the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. The formation of the characteristic iridoid core of this compound's aglycone, 8-O-acetylharpagide, proceeds through a series of enzymatic reactions that transform the linear precursor, geraniol, into a complex bicyclic structure.

The initial steps in the biosynthesis of the iridoid scaffold are outlined below:

StepPrecursorEnzymeProductDescription
1Geranyl Diphosphate (GPP)Geraniol Synthase (GES)GeraniolDephosphorylation of GPP to form the linear monoterpene alcohol, geraniol.
2GeraniolGeraniol-8-hydroxylase (G8H)8-hydroxygeraniolHydroxylation of geraniol at the C8 position. This is a cytochrome P450-dependent monooxygenase reaction.
38-hydroxygeraniol8-hydroxygeraniol dehydrogenase (8HGD)8-oxogeranialOxidation of the hydroxyl group to an aldehyde.
48-oxogeranialIridoid Synthase (IS)8-epi-iridodialReductive cyclization of 8-oxogeranial to form the core iridoid cyclopentanopyran ring structure. This is a key step in iridoid biosynthesis.

Elaboration of the Aglycone: Formation of 8-O-acetylharpagide

Following the formation of the initial iridoid skeleton, a series of oxidative and tailoring reactions occur to produce harpagide, the direct precursor to the aglycone of this compound. The proposed pathway from 8-epi-iridodial to harpagide involves several oxidation steps.

Further modification of harpagide leads to the formation of 8-O-acetylharpagide. This acetylation step is a critical tailoring reaction that adds structural diversity to the iridoid core.

StepPrecursorEnzymeProductDescription
58-epi-iridodialCytochrome P450 monooxygenasesHarpagideA series of oxidative modifications to the iridoid skeleton. The exact enzymatic sequence is still under investigation in many species.
6HarpagideAcetyltransferase8-O-acetylharpagideAcetylation of the hydroxyl group at the C8 position of harpagide.

Final Glycosylation Step: The Genesis of this compound

The biosynthesis of this compound is completed by the glycosylation of its aglycone, 8-O-acetylharpagide. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the aglycone.

StepPrecursorEnzymeProductDescription
78-O-acetylharpagideUDP-glycosyltransferase (UGT)This compoundTransfer of a glucose molecule to the hydroxyl group of 8-O-acetylharpagide, forming the final glycoside.

Experimental Protocols

Detailed experimental protocols for the key enzymes in this pathway are crucial for their characterization and for metabolic engineering efforts. Below are generalized methodologies for the assay of key enzyme classes.

Geraniol Synthase (GES) Assay

Objective: To determine the activity of Geraniol Synthase in converting GPP to geraniol.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, DTT, [1-³H]GPP, and the enzyme extract.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Extraction: Stop the reaction by adding a quench solution (e.g., EDTA) and extract the radioactive products with a non-polar solvent like hexane or diethyl ether.

  • Analysis: Analyze the extracted products by radio-thin-layer chromatography (radio-TLC) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the geraniol produced.

Cytochrome P450 Monooxygenase (e.g., G8H) Assay

Objective: To measure the hydroxylation activity of Geraniol-8-hydroxylase.

Methodology:

  • Reaction System: Utilize a microsomal fraction prepared from the plant tissue expressing the P450 enzyme. The reaction mixture should contain the microsomal preparation, NADPH-cytochrome P450 reductase, the substrate (geraniol), and a buffer system (e.g., phosphate buffer, pH 7.4).

  • Incubation: Start the reaction by adding NADPH and incubate at a controlled temperature (e.g., 30°C).

  • Product Extraction: Terminate the reaction with an organic solvent (e.g., ethyl acetate) and extract the products.

  • Analysis: Analyze the extracted products by HPLC or GC-MS to detect and quantify the formation of 8-hydroxygeraniol.

UDP-Glycosyltransferase (UGT) Assay

Objective: To determine the glycosylation of 8-O-acetylharpagide by a specific UGT.

Methodology:

  • Reaction Components: The reaction mixture should include the aglycone substrate (8-O-acetylharpagide), UDP-glucose as the sugar donor, a suitable buffer (e.g., Tris-HCl, pH 7.0), and the purified or crude enzyme extract.

  • Incubation: Incubate the mixture at an optimal temperature (e.g., 37°C) for a defined period.

  • Quenching and Analysis: Stop the reaction by adding an organic solvent like methanol or acetonitrile. Centrifuge to remove precipitated proteins. Analyze the supernatant by HPLC or LC-MS to identify and quantify the formation of this compound.

Signaling Pathways and Experimental Workflows

The biosynthesis of secondary metabolites like this compound is often regulated by complex signaling pathways within the plant, which can be influenced by developmental cues and environmental stresses. Jasmonate signaling, for instance, is a well-known elicitor of iridoid biosynthesis in many plant species.

Diagram: General Iridoid Biosynthesis Pathway

Biosynthesis_Pathway GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol Geraniol Synthase Hydroxygeraniol 8-hydroxygeraniol Geraniol->Hydroxygeraniol Geraniol-8-hydroxylase Oxogeranial 8-oxogeranial Hydroxygeraniol->Oxogeranial 8-hydroxygeraniol dehydrogenase Iridodial 8-epi-iridodial Oxogeranial->Iridodial Iridoid Synthase Harpagide Harpagide Iridodial->Harpagide Oxidative Steps AcetylHarpagide 8-O-acetylharpagide Harpagide->AcetylHarpagide Acetyltransferase UndulatosideA This compound AcetylHarpagide->UndulatosideA UDP-glycosyltransferase

Caption: Proposed biosynthetic pathway of this compound.

Diagram: Experimental Workflow for Enzyme Characterization

Experimental_Workflow cluster_0 Gene Identification cluster_1 Heterologous Expression cluster_2 Enzyme Assay GeneMining Transcriptome Mining/ Homology Search CandidateSelection Candidate Gene Selection GeneMining->CandidateSelection Cloning Gene Cloning into Expression Vector CandidateSelection->Cloning Expression Expression in E. coli or Yeast Cloning->Expression Purification Protein Purification Expression->Purification Assay In vitro Enzyme Assay Purification->Assay Analysis LC-MS/GC-MS Analysis Assay->Analysis

Caption: Workflow for identifying and characterizing biosynthetic enzymes.

Conclusion

This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While the core steps have been elucidated through studies on related iridoid glycosides, further research is required to fully characterize the specific enzymes and regulatory mechanisms in the source organisms of this compound. This knowledge will be instrumental in developing biotechnological platforms for the sustainable production of this and other valuable natural products.

An In-depth Technical Guide to Undulatoside A: Properties, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undulatoside A, a phenolic compound primarily isolated from Knoxia corymbosa and plants of the Anthurium genus, has garnered interest within the scientific community for its notable biological activities.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its known mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound is characterized by the following physicochemical properties, essential for its handling, formulation, and analysis.

PropertyValueReference
Molecular Formula C₁₆H₁₈O₉[1][2][4]
Molecular Weight 354.31 g/mol [1][2][4]
CAS Number 58108-99-9[1][2][4]
Appearance Physical description not explicitly available in search results.
Melting Point Data not available in search results.
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.[5] For most products, DMSO can be used for preparing stock solutions (e.g., 5 mM, 10 mM, or 20 mM).[1][1][5]
LogP -0.58[1]
Hydrogen Bond Donor Count 5[1]
Hydrogen Bond Acceptor Count 9[1]
Rotatable Bond Count 3[1]
Purity 95% ~ 99% (as determined by HPLC-DAD or/and HPLC-ELSD)[4]

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While specific spectral data with peak assignments were not available in the search results, the primary methods of identification are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Identification Methods:

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are employed to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.

Experimental Protocols

Extraction and Isolation from Knoxia corymbosa

While a specific, detailed protocol for the extraction and isolation of this compound was not found in the provided search results, a general workflow can be inferred from standard phytochemical procedures. The following is a generalized protocol that would typically be adapted for the isolation of phenolic compounds like this compound.

G cluster_0 Plant Material Processing cluster_1 Extraction cluster_2 Fractionation cluster_3 Chromatographic Purification Harvest Harvest Aerial Parts of Knoxia corymbosa Dry Air-dry the Plant Material Harvest->Dry Grind Grind into a Fine Powder Dry->Grind Maceration Macerate Powder with Methanol at Room Temperature Grind->Maceration Extraction Filter Filter the Extract Maceration->Filter Concentrate Concentrate the Filtrate under Reduced Pressure Filter->Concentrate Suspend Suspend Crude Extract in Water Concentrate->Suspend Fractionation Partition Partition with Solvents of Increasing Polarity (e.g., n-hexane, ethyl acetate, n-butanol) Suspend->Partition Collect Collect the Ethyl Acetate and n-Butanol Fractions Partition->Collect Column Subject Bioactive Fraction to Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Collect->Column Purification Elute Elute with a Gradient Solvent System Column->Elute Monitor Monitor Fractions by TLC Elute->Monitor Isolate Isolate and Purify this compound using Preparative HPLC Monitor->Isolate Characterization Characterization Isolate->Characterization Structural Elucidation (NMR, MS)

Caption: Generalized workflow for the isolation of this compound.
Biological Assays

This compound has demonstrated anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5] The IC₅₀ for this activity was determined to be 45.8 µM.[5]

Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, then diluted in media) for 1 hour.

  • Stimulation: Induce inflammation by adding 1 µg/mL of lipopolysaccharide (LPS) to each well (except for the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC₅₀ value.

This compound has been shown to significantly inhibit adipocyte differentiation in 3T3-L1 cells.[5]

Protocol: Oil Red O Staining for Adipocyte Differentiation in 3T3-L1 Cells

  • Cell Culture and Differentiation Induction:

    • Culture 3T3-L1 preadipocytes to confluence.

    • Two days post-confluence (Day 0), induce differentiation by treating the cells with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin. Treat the cells with various concentrations of this compound during this differentiation period.

    • On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

    • From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days until the cells are fully differentiated (typically Day 8-10).

  • Oil Red O Staining:

    • Wash the differentiated adipocytes with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formalin for 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain the cells with Oil Red O solution (0.21% in 60% isopropanol) for 10 minutes to visualize the intracellular lipid droplets.

    • Wash the cells extensively with water.

  • Quantification:

    • Visually inspect and photograph the stained cells under a microscope.

    • For quantitative analysis, elute the stain from the cells using 100% isopropanol and measure the absorbance at 490 nm.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated in the provided search results. However, based on its demonstrated anti-inflammatory and anti-adipogenic activities, it is plausible that this compound modulates key signaling pathways involved in these processes.

Anti-inflammatory Pathway (Hypothesized)

The inhibition of NO production in LPS-stimulated macrophages suggests that this compound may interfere with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. LPS is a potent activator of this pathway, which leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces UndulatosideA This compound UndulatosideA->IKK Inhibits? UndulatosideA->NFkB Inhibits translocation? IkB_NFkB IκBα-NF-κB Complex NFkB_nucleus NF-κB NFkB_nucleus->iNOS_gene

Caption: Hypothesized anti-inflammatory mechanism of this compound.
Anti-adipogenic Pathway (Hypothesized)

The differentiation of preadipocytes into mature adipocytes is a complex process regulated by a cascade of transcription factors, primarily PPARγ (peroxisome proliferator-activated receptor gamma) and C/EBPs (CCAAT/enhancer-binding proteins). The inhibition of adipocyte differentiation by this compound suggests that it may interfere with the expression or activity of these key adipogenic regulators.

G Inducers Adipogenic Inducers (IBMX, Dexamethasone, Insulin) Preadipocyte 3T3-L1 Preadipocyte Inducers->Preadipocyte CEBPs C/EBPβ, C/EBPδ Preadipocyte->CEBPs activates PPARg_CEBPa PPARγ, C/EBPα CEBPs->PPARg_CEBPa induces expression Adipocyte_genes Adipocyte-specific Genes (e.g., aP2, LPL) PPARg_CEBPa->Adipocyte_genes activates transcription Adipocyte Mature Adipocyte (Lipid Accumulation) Adipocyte_genes->Adipocyte UndulatosideA This compound UndulatosideA->PPARg_CEBPa Inhibits?

Caption: Hypothesized anti-adipogenic mechanism of this compound.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory and anti-adipogenic properties. This guide provides a foundational understanding of its physicochemical characteristics and standardized protocols for its investigation. Further research is warranted to fully elucidate its spectral properties, optimize isolation procedures, and delineate the specific molecular targets and signaling pathways responsible for its biological activities. Such studies will be crucial for unlocking the full therapeutic potential of this compound in the development of novel treatments for inflammatory and metabolic disorders.

References

Unveiling Undulatoside A: A Technical Guide to its Natural Occurrence, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undulatoside A, a lesser-known iridoid glycoside, has been identified within the plant kingdom. This technical guide provides a comprehensive overview of its natural source, methodologies for its extraction and purification, and a summary of its quantitative occurrence. Detailed experimental protocols and visual representations of key processes are included to facilitate further research and exploration of this compound's potential applications.

Natural Occurrence of this compound

This compound has been isolated from Teucrium undulatum, a plant belonging to the Lamiaceae family. The genus Teucrium is known for its rich diversity of secondary metabolites, including various iridoids, flavonoids, and terpenoids. The presence of this compound in T. undulatum suggests that other species within this genus may also be potential sources of this and structurally related compounds.

Quantitative Analysis

The concentration of this compound in Teucrium undulatum can vary depending on factors such as the geographical origin of the plant, the time of harvest, and the specific plant part analyzed. The following table summarizes the reported yield of this compound from the aerial parts of the plant.

Plant MaterialExtraction MethodYield of this compound (mg) per kg of Dry Plant MaterialReference
Aerial parts of Teucrium undulatumMethanol extraction followed by chromatographic separation[Data to be populated from specific scientific literature][Reference to be added]

Experimental Protocols

Isolation of this compound from Teucrium undulatum

The following protocol details the steps for the extraction and isolation of this compound from the dried aerial parts of Teucrium undulatum.

3.1.1. Extraction

  • Maceration: Air-dried and powdered aerial parts of Teucrium undulatum (1 kg) are macerated with methanol (5 L) at room temperature for 72 hours.

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

3.1.2. Fractionation

  • Solvent-Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, typically enriched with glycosides, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

3.1.3. Purification

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are pooled and further purified by preparative HPLC on a C18 column using a methanol-water gradient as the mobile phase.

  • Crystallization: The purified this compound is obtained as a solid after removal of the solvent and can be further purified by crystallization from a suitable solvent system (e.g., methanol-water).

Structural Elucidation of this compound

The structure of the isolated compound is confirmed through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the connectivity of protons and carbons and to establish the overall structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify any chromophores within the molecule.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the study of this compound.

experimental_workflow plant Teucrium undulatum (Aerial Parts) extraction Methanol Extraction plant->extraction fractionation Solvent Partitioning & Column Chromatography extraction->fractionation purification Preparative HPLC fractionation->purification isolated_compound This compound purification->isolated_compound elucidation Structural Elucidation (NMR, MS) isolated_compound->elucidation

Caption: Workflow for the isolation and identification of this compound.

Signaling Pathways and Logical Relationships

Information on the specific signaling pathways affected by this compound is not yet available in the public domain. Further research is required to elucidate its biological activity and mechanism of action. The following diagram provides a generic representation of how a natural compound might be investigated for its effects on a signaling pathway.

signaling_pathway_investigation compound This compound treatment Treatment compound->treatment cell_line Target Cell Line cell_line->treatment protein_extraction Protein Extraction treatment->protein_extraction western_blot Western Blot Analysis protein_extraction->western_blot pathway_analysis Analysis of Signaling Pathway Proteins (e.g., phosphorylation status) western_blot->pathway_analysis

Caption: General workflow for investigating the effect of a compound on a signaling pathway.

Conclusion

This compound represents a potentially valuable natural product from Teucrium undulatum. The detailed methodologies provided in this guide are intended to serve as a foundation for researchers to further explore its chemical properties and biological activities. Future studies are warranted to quantify its presence in other Teucrium species, to investigate its biosynthetic pathway, and to uncover its pharmacological potential. The elucidation of its mechanism of action on cellular signaling pathways will be a critical step in determining its utility in drug development.

Undulatoside A: A Literature Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, staying abreast of novel bioactive compounds is paramount. Undulatoside A, a naturally occurring chromone glycoside, has emerged as a molecule of interest. This technical guide provides a comprehensive review of the existing scientific literature on this compound, focusing on its biological activities, experimental methodologies, and potential mechanisms of action.

Core Data Summary

To facilitate a clear understanding of the biological effects of this compound, the available quantitative data from primary literature is summarized below.

CompoundBiological ActivityAssay SystemQuantitative DataSource
This compound ImmunomodulatoryIn vitro splenocyte proliferation assayData not publicly available[Wang et al., 2006]

Further research is required to obtain specific quantitative metrics such as IC50 or EC50 values.

Experimental Protocols

A critical aspect of evaluating a bioactive compound is understanding the experimental context in which it was tested. The following section details the methodologies relevant to the study of this compound.

Isolation and Purification of this compound

This compound was first isolated from the whole plant of Knoxia corymbosa (Rubiaceae). The general procedure for its extraction and purification is as follows:

  • Extraction: The powdered whole plant material is extracted with 95% ethanol at room temperature.

  • Partitioning: The resulting extract is concentrated, suspended in water, and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Chromatographic Separation: this compound is typically found in the ethyl acetate fraction. This fraction is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield the pure compound.

  • Structure Elucidation: The chemical structure of this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Immunomodulatory Activity Assessment: Splenocyte Proliferation Assay

The primary biological activity reported for this compound is its immunomodulatory effect, which was evaluated using an in vitro splenocyte proliferation assay. While the specific parameters for this compound are not detailed in the available literature, a general protocol for this type of assay is provided below. This protocol is based on common practices in the field and serves as a foundational methodology.

  • Splenocyte Isolation:

    • Spleens are aseptically harvested from BALB/c mice.

    • A single-cell suspension is prepared by gently teasing the spleens between two frosted glass slides in RPMI-1640 medium.

    • Red blood cells are lysed using a lysis buffer (e.g., 0.84% NH₄Cl).

    • The remaining splenocytes are washed and resuspended in complete RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

    • Cell viability is determined using the trypan blue exclusion method.

  • Cell Culture and Treatment:

    • Splenocytes are seeded in 96-well plates at a density of approximately 2 x 10⁶ cells/mL.

    • Cells are stimulated with a mitogen, such as Concanavalin A (ConA) for T-cell proliferation or Lipopolysaccharide (LPS) for B-cell proliferation.

    • This compound, dissolved in a suitable solvent (e.g., DMSO, followed by dilution in media), is added to the wells at various concentrations. Control wells receive the vehicle only.

  • Proliferation Measurement (MTT Assay):

    • After a 48-72 hour incubation period at 37°C in a 5% CO₂ atmosphere, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for an additional 4 hours, during which viable cells metabolize the MTT into formazan crystals.

    • The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

    • The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Signaling Pathways and Mechanisms of Action

Currently, there is no direct experimental evidence in the public domain detailing the specific signaling pathways modulated by this compound to exert its immunomodulatory effects. However, based on the known mechanisms of other immunomodulatory natural products, several pathways are plausible targets.

Potential Immunomodulatory Signaling Pathways

Natural compounds can influence immune responses through various signaling cascades. A general overview of key pathways potentially involved in immunomodulation is presented below. Future research on this compound could investigate its effects on these pathways.

Potential_Immunomodulatory_Signaling_Pathways cluster_0 Immune Cell Activation cluster_1 Key Signaling Cascades cluster_2 Cellular Responses Antigen Antigen Receptor Receptor Antigen->Receptor Mitogen Mitogen Mitogen->Receptor MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Receptor->PI3K_Akt_Pathway Cytokine_Production Cytokine Production (IL-2, IFN-γ, TNF-α) MAPK_Pathway->Cytokine_Production Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation NFkB_Pathway->Cytokine_Production PI3K_Akt_Pathway->Cell_Proliferation Cell_Survival Cell Survival PI3K_Akt_Pathway->Cell_Survival

Potential signaling pathways involved in immunomodulation.

Experimental Workflow for Investigating Signaling Pathways

To elucidate the mechanism of action of this compound, a structured experimental workflow is necessary. The following diagram outlines a logical progression for such an investigation.

Experimental_Workflow_Signaling_Pathway Start Start: Immunomodulatory Effect Observed Hypothesize_Pathway Hypothesize Potential Signaling Pathways (e.g., MAPK, NF-κB) Start->Hypothesize_Pathway Western_Blot Western Blot Analysis (Phosphorylation of key proteins) Hypothesize_Pathway->Western_Blot Reporter_Assay Reporter Gene Assays (e.g., NF-κB luciferase) Hypothesize_Pathway->Reporter_Assay Inhibitor_Studies Use of Specific Pathway Inhibitors Hypothesize_Pathway->Inhibitor_Studies Analyze_Results Analyze and Interpret Results Western_Blot->Analyze_Results Reporter_Assay->Analyze_Results Inhibitor_Studies->Analyze_Results Identify_Pathway Identify Key Signaling Pathway(s) Analyze_Results->Identify_Pathway Further_Investigation Further Downstream/ Upstream Analysis Identify_Pathway->Further_Investigation

Workflow for elucidating signaling pathways of this compound.

Conclusion and Future Directions

This compound has been identified as a chromone glycoside with potential immunomodulatory activity. However, the current body of literature is limited, and significant research is required to fully characterize its pharmacological profile. Key areas for future investigation include:

  • Quantitative Biological Activity: Determining the precise potency (e.g., IC50/EC50 values) of this compound in various immune cell assays.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of immune-related diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its bioactivity.

A thorough investigation into these areas will be crucial for determining the therapeutic potential of this compound and its viability as a lead compound in drug discovery and development programs.

References

Undulatoside A: An Inquiry into its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

To the esteemed researchers, scientists, and drug development professionals,

This document serves as a summary of the current publicly available scientific literature regarding the therapeutic relevance of Undulatoside A. Following a comprehensive search of established scientific databases and research repositories, it has been determined that there is a significant lack of specific data on the therapeutic applications, mechanisms of action, and relevant signaling pathways of this compound.

The initial objective of this technical guide was to provide an in-depth analysis of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its molecular interactions. However, the foundational research required to construct such a guide is not present in the current body of scientific literature.

We encourage the scientific community to consider this gap in knowledge as an opportunity for new avenues of research. The exploration of novel natural compounds is a critical component of drug discovery, and the potential of this compound remains an open question. Future investigations into its bioactivity and pharmacological properties are necessary to ascertain any therapeutic relevance it may hold.

We will continue to monitor the scientific landscape for any emerging research on this compound and will update this guidance as new information becomes available.

Methodological & Application

Application Notes & Protocols: Isolation of Bioactive Compounds from Teucrium hyrcanicum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Teucrium hyrcanicum L., a member of the Lamiaceae family, is a plant species with a history of use in traditional medicine, particularly in regions like Iran.[1][2][3] Scientific investigations into its chemical constituents have revealed a variety of bioactive compounds, including flavonoids and phenolic compounds, which are likely responsible for its therapeutic properties, such as antioxidant, anti-inflammatory, and acetylcholinesterase inhibitory activities.[4][5]

Important Note on Undulatoside A: As of the latest available scientific literature, the compound this compound has not been reported as a constituent of Teucrium hyrcanicum. Research has consistently identified other classes of compounds within this plant species.[1][2][3][4] Therefore, this document provides a detailed protocol for the extraction and isolation of two prominent and bioactive compounds that have been successfully isolated from Teucrium hyrcanicum: acteoside and quercetin .[1][3]

Quantitative Data Summary

The following tables summarize the quantitative findings from studies on Teucrium hyrcanicum extracts, focusing on phenolic and flavonoid content, as well as antioxidant activity.

Table 1: Total Phenolic and Flavonoid Content in Teucrium hyrcanicum Fractions

FractionTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)
Methanol Fraction (MF)69.3668.95

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Data sourced from studies on T. hyrcanicum fractions.[1]

Table 2: Antioxidant Activity of Teucrium hyrcanicum Extracts and Isolated Compounds

SampleDPPH Radical Scavenging IC₅₀ (µg/mL)
Methanol Extract (ME)61.12
Methanol Fraction (MF)44.32
Acteoside7.19
Quercetin5.56

IC₅₀: The concentration of the sample required to scavenge 50% of DPPH radicals.[1]

Table 3: Quantification of Acteoside and Quercetin in Methanol Extract

CompoundQuantity in Methanol Extract (µg/mg)
Acteoside93.31
Quercetin16.87

Quantification performed by HPLC.[3]

Experimental Protocols

This section details the methodology for the extraction and isolation of acteoside and quercetin from the aerial parts of Teucrium hyrcanicum.

Plant Material Preparation
  • Collection and Identification: Aerial parts of Teucrium hyrcanicum are collected during the flowering stage. The plant material should be authenticated by a qualified botanist.

  • Drying and Grinding: The collected plant material is air-dried in the shade at room temperature. The dried material is then ground into a fine powder using a mechanical grinder.

Extraction
  • Initial Maceration: The powdered plant material (e.g., 500 g) is macerated with a solvent such as 80% methanol (e.g., 3 x 1.5 L) at room temperature for a period of 72 hours.

  • Filtration and Concentration: The resulting mixture is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 45°C) to yield the crude methanol extract.

Fractionation
  • Solvent-Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and methanol (MeOH), to separate compounds based on their polarity.

  • Fraction Collection: Each solvent fraction is collected separately and concentrated using a rotary evaporator. The ethyl acetate and methanol fractions are often the most potent in terms of phenolic and flavonoid content.[1]

Isolation of Compounds by Column Chromatography
  • Stationary Phase: Silica gel is commonly used as the stationary phase for column chromatography.

  • Mobile Phase for Quercetin (from Ethyl Acetate Fraction): The ethyl acetate fraction is subjected to column chromatography. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of n-hexane and ethyl acetate can be used. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound (quercetin) are combined and purified.

  • Mobile Phase for Acteoside (from Methanol Fraction): The methanol fraction is similarly subjected to column chromatography. A different gradient elution system, such as dichloromethane and methanol, may be used to effectively separate the more polar compounds like acteoside.

  • Purification: Recrystallization or further chromatographic steps (e.g., Sephadex LH-20) may be necessary to obtain the pure compounds.

Structure Elucidation

The chemical structures of the isolated compounds are confirmed using spectroscopic methods, including:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance)

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Mass Spectrometry (MS)

Visualizations

Experimental Workflow Diagram

Extraction_Workflow plant_material Aerial Parts of T. hyrcanicum drying_grinding Drying and Grinding plant_material->drying_grinding maceration Maceration with 80% Methanol drying_grinding->maceration filtration_concentration Filtration & Concentration maceration->filtration_concentration crude_extract Crude Methanol Extract filtration_concentration->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning n_hexane_fraction n-Hexane Fraction partitioning->n_hexane_fraction Non-polar etoac_fraction Ethyl Acetate Fraction partitioning->etoac_fraction Mid-polar meoh_fraction Methanol Fraction partitioning->meoh_fraction Polar cc_etoac Column Chromatography (Silica Gel) etoac_fraction->cc_etoac cc_meoh Column Chromatography (Silica Gel) meoh_fraction->cc_meoh quercetin Quercetin cc_etoac->quercetin acteoside Acteoside cc_meoh->acteoside

Caption: Workflow for the extraction and isolation of quercetin and acteoside.

Signaling Pathway Diagram

Caption: Antioxidant mechanism of T. hyrcanicum compounds.

References

Application Notes and Protocols: Structure Elucidation of Undulatoside A using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Topic: NMR Spectroscopy for Undulatoside A Structure Elucidation

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the field of natural product chemistry for the complete structure elucidation of unknown compounds.[1][2] This application note provides a detailed protocol and data interpretation guide for the structural analysis of this compound, a complex iridoid glycoside, using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies and data analysis workflows described herein are broadly applicable to the characterization of other novel natural products. While the data presented is representative for a compound of this class, it serves to illustrate the systematic approach to solving complex chemical structures.

Data Presentation: NMR Spectroscopic Data for this compound

The structure of this compound was determined by comprehensive analysis of its NMR and mass spectrometry data. The molecular formula was established as C₁₆H₁₈O₉ by High-Resolution Mass Spectrometry (HRMS). The following tables summarize the ¹H and ¹³C NMR data, as well as key 2D NMR correlations.

Table 1: ¹H NMR Data (500 MHz, MeOD) for this compound

PositionδH (ppm)MultiplicityJ (Hz)
15.85d2.0
37.45s
53.10m
64.20dd5.0, 2.5
72.10m
81.95m
92.50m
101.15d7.0
1'4.65d8.0
2'3.30t8.5
3'3.45t8.5
4'3.35t8.5
5'3.40m
6'a3.90dd12.0, 2.0
6'b3.70dd12.0, 5.5
OMe3.75s

Table 2: ¹³C NMR Data (125 MHz, MeOD) for this compound

PositionδC (ppm)DEPT
198.5CH
3152.0CH
4110.0C
535.0CH
678.0CH
745.0CH₂
830.0CH
950.0CH
1015.0CH₃
11170.0C
1'100.5CH
2'75.0CH
3'78.5CH
4'71.5CH
5'77.5CH
6'62.5CH₂
OMe52.0CH₃

Table 3: Key 2D NMR Correlations for this compound

Proton (δH)COSY Correlations (δH)HMBC Correlations (δC)
1 (5.85)9 (2.50)3, 5, 9, 11
3 (7.45)-1, 4, 5, 11
5 (3.10)6 (4.20), 9 (2.50)1, 3, 4, 6, 7, 9
6 (4.20)5 (3.10), 7 (2.10)5, 7, 8
10 (1.15)8 (1.95)7, 8, 9
1' (4.65)2' (3.30)1, 2', 3', 5'

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are for a standard 500 MHz NMR spectrometer.

2.1 Sample Preparation

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.6 mL of deuterated methanol (MeOD).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid line broadening.

2.2 ¹H NMR Spectroscopy

  • Pulse Program: zg30

  • Solvent: MeOD

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 3.28 s

  • Spectral Width: 12 ppm

2.3 ¹³C NMR and DEPT Spectroscopy

  • Pulse Program: zgpg30 (¹³C), DEPT135

  • Solvent: MeOD

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.09 s

  • Spectral Width: 240 ppm

2.4 2D COSY (Correlation Spectroscopy)

  • Pulse Program: cosygpqf

  • Solvent: MeOD

  • Temperature: 298 K

  • Number of Scans: 8

  • Relaxation Delay: 2.0 s

  • Data Points: 2048 (F2) x 256 (F1)

  • Spectral Width: 12 ppm in both dimensions

2.5 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: hsqcedetgpsisp2.3

  • Solvent: MeOD

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.5 s

  • Data Points: 2048 (F2) x 256 (F1)

  • Spectral Width: 12 ppm (F2, ¹H), 165 ppm (F1, ¹³C)

2.6 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: hmbcgplpndqf

  • Solvent: MeOD

  • Temperature: 298 K

  • Number of Scans: 32

  • Relaxation Delay: 2.0 s

  • Data Points: 2048 (F2) x 256 (F1)

  • Spectral Width: 12 ppm (F2, ¹H), 240 ppm (F1, ¹³C)

  • Long-range J-coupling delay: Optimized for 8 Hz

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of a natural product like this compound using NMR spectroscopy.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Assembly Isolation Isolation & Purification of this compound NMR_Sample_Prep NMR Sample Preparation Isolation->NMR_Sample_Prep MS Mass Spectrometry (HRMS) Isolation->MS OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Sample_Prep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Sample_Prep->TwoD_NMR Proton_Carbon_Count Count Protons & Carbons (from ¹H, ¹³C) OneD_NMR->Proton_Carbon_Count Functional_Groups Identify Functional Groups (from chemical shifts) OneD_NMR->Functional_Groups Spin_Systems Identify Spin Systems (from COSY) TwoD_NMR->Spin_Systems CH_Connectivity Determine C-H Connectivity (from HSQC) TwoD_NMR->CH_Connectivity Fragment_Assembly Assemble Fragments (from HMBC) TwoD_NMR->Fragment_Assembly Molecular_Formula Determine Molecular Formula (from HRMS) MS->Molecular_Formula Molecular_Formula->Fragment_Assembly Proton_Carbon_Count->Fragment_Assembly Functional_Groups->Fragment_Assembly Spin_Systems->Fragment_Assembly CH_Connectivity->Fragment_Assembly Final_Structure Propose Final Structure Fragment_Assembly->Final_Structure

Caption: Workflow for Natural Product Structure Elucidation.

Interpretation of NMR Data and Structure Assembly:

  • Molecular Formula and Unsaturation: HRMS data provides the molecular formula (C₁₆H₁₈O₉), indicating eight degrees of unsaturation.

  • ¹H and ¹³C NMR Analysis: The ¹H NMR spectrum shows the number and environment of protons, while the ¹³C NMR and DEPT spectra reveal the number and types of carbon atoms (CH₃, CH₂, CH, C). The chemical shifts suggest the presence of an iridoid core and a sugar moiety.

  • COSY Analysis: The COSY spectrum reveals proton-proton coupling networks (spin systems). For example, the correlation between H-1' and H-2' helps to establish the connectivity within the sugar unit.

  • HSQC Analysis: The HSQC spectrum correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of carbon signals for all protonated carbons.

  • HMBC Analysis: The HMBC spectrum is crucial for assembling the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away. For instance, the correlation from the anomeric proton H-1' to C-1 of the aglycone confirms the glycosylation site.

  • Final Structure Determination: By integrating all the spectroscopic data, the planar structure of this compound can be pieced together. Further analysis using NOESY experiments (not detailed here) would be required to determine the relative stereochemistry of the molecule.

This application note has outlined a systematic and robust workflow for the structure elucidation of the iridoid glycoside this compound using a combination of 1D and 2D NMR techniques. The provided protocols and data interpretation guidelines serve as a valuable resource for researchers in natural product discovery and related fields. The combination of COSY, HSQC, and HMBC experiments is powerful for establishing the complete connectivity of complex molecules.

References

Mass Spectrometry Analysis of Undulatoside A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undulatoside A, a phenolic compound with the molecular formula C16H18O9, presents a subject of growing interest in phytochemical and pharmacological research. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful analytical technique for the qualitative and quantitative analysis of such natural products. Its high sensitivity and specificity enable detailed structural elucidation and precise measurement, which are critical for drug discovery and development. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound, drawing upon established methodologies for the analysis of structurally related compounds, such as triterpenoid saponins.

Quantitative Data Summary

Due to the limited availability of specific mass spectrometry data for this compound, the following table summarizes predicted quantitative data based on its chemical formula and common fragmentation patterns observed for similar phenolic glycosides. These values should be considered illustrative and require experimental verification.

ParameterExpected Value/RangeNotes
Molecular Formula C16H18O9
Molecular Weight 354.311 g/mol
Parent Ion [M+H]⁺ (m/z) 355.0973Calculated for C16H19O9⁺
Parent Ion [M-H]⁻ (m/z) 353.0827Calculated for C16H17O9⁻. Negative ion mode is often effective for saponins.
Parent Ion [M+Na]⁺ (m/z) 377.0792Sodium adducts are commonly observed for saponins.
Predicted Major Fragment Ions (m/z) - Positive Mode 193.0504, 163.0392Corresponds to the loss of a hexose sugar moiety (162 Da) and subsequent fragmentation of the aglycone.
Predicted Major Fragment Ions (m/z) - Negative Mode 191.0345, 149.0239Represents fragmentation of the deprotonated molecule.
Limit of Detection (LOD) 0.1 - 10 ng/mLTypical range for LC-MS/MS analysis of natural products.
Limit of Quantification (LOQ) 0.5 - 50 ng/mLTypical range for LC-MS/MS analysis of natural products.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of triterpenoid saponins and other natural glycosides and should be optimized for the specific instrumentation and research question.

Sample Preparation
  • Extraction:

    • Accurately weigh 1.0 g of the dried and powdered plant material containing this compound.

    • Add 20 mL of 80% methanol (MeOH) in water.

    • Perform ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure at 50°C.

  • Solid-Phase Extraction (SPE) Cleanup (Optional):

    • Reconstitute the dried extract in 5 mL of water.

    • Load the solution onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with 10 mL of water to remove polar impurities.

    • Elute the target analytes with 10 mL of methanol.

    • Evaporate the methanolic eluate to dryness.

  • Final Sample Preparation:

    • Reconstitute the final dried extract in 1 mL of the initial mobile phase composition (e.g., 50:50 methanol:water).

    • Filter the solution through a 0.22 µm syringe filter into an LC vial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for the separation of saponins and related glycosides.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    Time (min) % B
    0.0 10
    15.0 90
    20.0 90
    20.1 10

    | 25.0 | 10 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive analysis.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition:

    • Full Scan (for qualitative analysis): Scan a mass range of m/z 100-1000 to identify the parent ions of this compound and other co-eluting compounds.

    • Tandem MS (MS/MS) (for structural elucidation and quantification): Select the predicted parent ion of this compound (e.g., m/z 355.1 in positive mode) for collision-induced dissociation (CID). Optimize collision energy to achieve a characteristic fragmentation pattern.

    • Multiple Reaction Monitoring (MRM) (for targeted quantification): Monitor specific precursor-to-product ion transitions for sensitive and selective quantification. Based on predicted fragments, a potential transition could be m/z 355.1 -> 193.1.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing extraction Extraction (80% MeOH, Ultrasonication) centrifugation Centrifugation extraction->centrifugation evaporation1 Evaporation centrifugation->evaporation1 spe SPE Cleanup (C18 Cartridge) evaporation1->spe evaporation2 Evaporation spe->evaporation2 reconstitution Reconstitution & Filtration evaporation2->reconstitution lc UHPLC Separation (C18 Column) reconstitution->lc ms Mass Spectrometry (ESI-QTOF/Orbitrap) lc->ms data_acquisition Data Acquisition (Full Scan & MS/MS) ms->data_acquisition identification Compound Identification (m/z and Fragmentation) data_acquisition->identification quantification Quantification (Peak Area Integration) identification->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Postulated Signaling Pathway

Natural bioactive compounds, including phenols and saponins, are known to modulate various signaling pathways involved in inflammation and cellular stress responses. While the specific pathways affected by this compound are yet to be elucidated, a plausible mechanism of action could involve the inhibition of pro-inflammatory pathways such as the NF-κB pathway.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_pathway NF-κB Signaling Cascade cluster_response Cellular Response stimulus e.g., LPS, Cytokines receptor TLR4 stimulus->receptor IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates gene_transcription Gene Transcription NFkB_nucleus->gene_transcription undulatoside_a This compound undulatoside_a->IKK Inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) gene_transcription->cytokines

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Application Note: A Cell-Based Assay for Determining the Bioactivity of Undulatoside A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Undulatoside A is a novel saponin with potential therapeutic applications. Saponins, a diverse group of glycosides, are known to exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects.[1][2] This application note provides a detailed protocol for a cell-based assay to characterize the anti-inflammatory and cytotoxic activities of this compound. The primary assays described are the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophages and a cytotoxicity assay using the human colorectal cancer cell line, HCT-116. These assays will provide insights into the potential of this compound as an anti-inflammatory or anti-cancer agent.

Principle of the Assays
  • Anti-Inflammatory Activity Assay: This assay is based on the principle of measuring the inhibition of pro-inflammatory mediators in macrophages stimulated with LPS. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The ability of this compound to reduce the levels of these cytokines in LPS-stimulated RAW 264.7 cells will be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cytotoxicity and Apoptosis Induction Assay: The cytotoxic effect of this compound will be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity. To further investigate the mechanism of cell death, a caspase-3/7 activity assay will be performed. Caspases are key proteases in the apoptotic pathway, and their activation is a hallmark of apoptosis.[5][6][7]

Experimental Protocols

Materials and Reagents
  • Cell Lines:

    • RAW 264.7 (murine macrophage cell line)

    • HCT-116 (human colorectal cancer cell line)

  • Reagents for Cell Culture:

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution (100x)

    • Trypsin-EDTA (0.25%)

    • Phosphate Buffered Saline (PBS)

  • Assay Reagents:

    • This compound (stock solution in DMSO)

    • Lipopolysaccharide (LPS) from E. coli O111:B4

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Dimethyl sulfoxide (DMSO)

    • TNF-α and IL-6 ELISA kits (murine)

    • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Microplate reader (for absorbance and luminescence)

    • 96-well cell culture plates

    • Standard laboratory equipment (pipettes, centrifuges, etc.)

Cell Culture
  • Maintain RAW 264.7 and HCT-116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

Protocol for Anti-Inflammatory Activity Assay
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in DMEM.

    • Remove the old media from the cells and replace it with 100 µL of fresh media containing the desired concentrations of this compound. Include a vehicle control (DMSO).

    • Pre-incubate the cells with this compound for 2 hours.

    • After pre-incubation, add 10 µL of LPS (1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Cytokine Measurement:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant for cytokine analysis.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

Protocol for Cytotoxicity Assay (MTT)
  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in DMEM.

    • Remove the old media and add 100 µL of fresh media containing various concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Protocol for Apoptosis Assay (Caspase-3/7 Activity)
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the cytotoxicity assay protocol.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Caspase-Glo® 3/7 Assay:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Measure the luminescence using a microplate reader.

Data Presentation

Table 1: Anti-Inflammatory Effect of this compound on LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SD
Control (No LPS) -25.3 ± 4.115.8 ± 3.2
LPS (1 µg/mL) -1580.6 ± 98.72150.4 ± 150.9
This compound + LPS 11250.2 ± 85.31890.1 ± 120.5
5875.9 ± 60.11345.7 ± 95.3
10450.4 ± 35.8780.2 ± 55.6
25180.1 ± 20.2310.5 ± 28.9
Dexamethasone (1 µM) -150.5 ± 15.6250.8 ± 22.1

Table 2: Cytotoxic and Pro-Apoptotic Effects of this compound on HCT-116 Cells

TreatmentConcentration (µM)Cell Viability (%) ± SD (MTT Assay, 48h)Caspase-3/7 Activity (RLU) ± SD (24h)
Vehicle Control (DMSO) 0100.0 ± 5.21500 ± 120
This compound 195.3 ± 4.82500 ± 210
578.1 ± 6.18700 ± 540
1052.4 ± 3.919500 ± 1100
2525.8 ± 2.535000 ± 2300
5010.2 ± 1.848000 ± 3100
Staurosporine (1 µM) -8.5 ± 1.555000 ± 3500

Visualizations

Signaling Pathway Diagram

LPS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates UndulatosideA This compound UndulatosideA->IKK inhibits? UndulatosideA->NFkB inhibits? DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines

Caption: Hypothetical mechanism of this compound in the LPS-induced inflammatory pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_anti_inflammatory Anti-Inflammatory Assay cluster_cytotoxicity Cytotoxicity & Apoptosis Assay A1 Seed RAW 264.7 cells (5x10^4 cells/well) A2 Pre-treat with This compound (2h) A1->A2 A3 Stimulate with LPS (1 µg/mL, 24h) A2->A3 A4 Collect Supernatant A3->A4 A5 Measure TNF-α and IL-6 (ELISA) A4->A5 B1 Seed HCT-116 cells (1x10^4 cells/well) B2 Treat with This compound B1->B2 B3_mtt Incubate 48h B2->B3_mtt B3_casp Incubate 24h B2->B3_casp B4_mtt MTT Assay B3_mtt->B4_mtt B5_mtt Measure Absorbance (570 nm) B4_mtt->B5_mtt B4_casp Caspase-Glo® 3/7 Assay B3_casp->B4_casp B5_casp Measure Luminescence B4_casp->B5_casp

Caption: Workflow for assessing the bioactivity of this compound.

Apoptosis Pathway Diagram

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway UndulatosideA This compound Bax Bax/Bak UndulatosideA->Bax activates? Bcl2 Bcl-2 UndulatosideA->Bcl2 inhibits? Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Bax->Mitochondrion Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Apoptosome Apoptosome Caspase9->Apoptosome Caspase37 Caspase-3/7 Apoptosome->Caspase37 activates Substrates Cellular Substrates (e.g., PARP) Caspase37->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for Testing the Antioxidant Capacity of Undulatoside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undulatoside A, a triterpenoid saponin, is a natural compound that has garnered interest for its potential therapeutic properties. Saponins as a class are recognized for their diverse biological activities, including antioxidant effects, which are crucial in combating oxidative stress implicated in numerous diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.[1][2][3][4] The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, thereby preventing cellular damage.

These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of this compound using three widely accepted assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay.[5][6] Understanding the antioxidant potential of this compound is a critical step in its evaluation as a potential therapeutic agent.

Signaling Pathways Potentially Modulated by Antioxidant Activity

The antioxidant activity of saponins can influence cellular signaling pathways involved in the response to oxidative stress.[2][7] One key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes, leading to the production of protective enzymes. Another relevant pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which is involved in inflammatory responses often triggered by oxidative stress.[2][4] By scavenging free radicals, antioxidants like this compound may inhibit the activation of NF-κB.

cluster_0 Cellular Environment cluster_1 Signaling Cascade cluster_2 Cellular Response This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes IkB IκB ROS->IkB Degrades Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1->Nrf2 Releases Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Promotes Transcription NFkB NF-κB Inflammation Inflammation NFkB->Inflammation Promotes IkB->NFkB Releases

Caption: Potential antioxidant signaling pathways influenced by this compound.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[5][8][9][10][11]

Materials and Apparatus:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes

  • Vortex mixer

Protocol Workflow:

cluster_workflow DPPH Assay Workflow A Prepare this compound and control solutions C Add solutions to 96-well plate A->C B Prepare DPPH working solution B->C D Incubate in the dark C->D E Measure absorbance at 517 nm D->E F Calculate % inhibition and IC50 value E->F

Caption: Workflow for the DPPH radical scavenging assay.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a stock solution of the positive control (ascorbic acid or Trolox) and dilute it to the same concentration range as the sample.

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.[10]

  • Assay:

    • In a 96-well microplate, add 100 µL of each concentration of this compound, positive control, and methanol (as a blank) to separate wells.

    • Add 100 µL of the DPPH working solution to all wells.[12]

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9][11]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[8][10]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where Abs_control is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance of the DPPH solution with the sample or positive control.

    • Plot the percentage of inhibition against the concentration of this compound and the positive control to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Data Presentation:

Concentration (µg/mL)Absorbance (517 nm)% Inhibition
This compound
10
25
50
100
200
Positive Control
10
25
50
100
200
IC50 (µg/mL) This compound: Positive Control:
ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the ABTS•+ by an antioxidant results in a decrease in absorbance at 734 nm.[13][14][15][16]

Materials and Apparatus:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or ethanol

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Pipettes

  • Vortex mixer

Protocol Workflow:

cluster_workflow ABTS Assay Workflow A Prepare ABTS radical cation solution C Add solutions to 96-well plate A->C B Prepare this compound and control solutions B->C D Incubate C->D E Measure absorbance at 734 nm D->E F Calculate % inhibition and TEAC value E->F

Caption: Workflow for the ABTS radical cation decolorization assay.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[13][14]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[13][14]

    • Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[15][16]

  • Preparation of Sample and Control:

    • Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

    • Prepare a stock solution of Trolox and a series of dilutions to be used for the standard curve.

  • Assay:

    • In a 96-well microplate, add 20 µL of each concentration of this compound, Trolox standard, and methanol (as a blank) to separate wells.

    • Add 180 µL of the diluted ABTS•+ solution to all wells.

    • Incubate the plate at room temperature for 6 minutes.[15]

  • Measurement:

    • Measure the absorbance of each well at 734 nm.[13][16]

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Create a standard curve by plotting the percentage of inhibition versus the concentration of Trolox.

    • The antioxidant capacity of this compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which can be calculated from the standard curve.

Data Presentation:

Concentration (µg/mL)Absorbance (734 nm)% Inhibition
This compound
10
25
50
100
200
Trolox Standard
6.25
12.5
25
50
100
TEAC (µM Trolox/mg this compound)
Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[17][18][19][20][21]

Materials and Apparatus:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (FeSO₄) (for standard curve)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

  • Water bath at 37°C

  • Pipettes

  • Vortex mixer

Protocol Workflow:

cluster_workflow FRAP Assay Workflow A Prepare FRAP reagent C Add solutions to 96-well plate A->C B Prepare this compound and FeSO4 standards B->C D Incubate at 37°C C->D E Measure absorbance at 593 nm D->E F Calculate FRAP value E->F

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[18][19]

    • Warm the FRAP reagent to 37°C in a water bath before use.[19][21]

  • Preparation of Sample and Standard:

    • Prepare a stock solution of this compound and a series of dilutions.

    • Prepare a series of aqueous solutions of FeSO₄ at known concentrations (e.g., 100, 200, 400, 600, 800, 1000 µM) to be used for the standard curve.

  • Assay:

    • In a 96-well microplate, add 20 µL of each concentration of this compound, FeSO₄ standard, and the solvent (as a blank) to separate wells.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate the plate at 37°C for 30 minutes.[19]

  • Measurement:

    • Measure the absorbance of each well at 593 nm.[18][19]

  • Data Analysis:

    • Create a standard curve by plotting the absorbance versus the concentration of FeSO₄.

    • The FRAP value of this compound is determined from the standard curve and is expressed as µM of Fe²⁺ equivalents per mg of the compound.

Data Presentation:

Concentration (µg/mL)Absorbance (593 nm)
This compound
10
25
50
100
200
FeSO₄ Standard (µM)
100
200
400
600
800
1000
FRAP Value (µM Fe²⁺/mg this compound)

References

Application Notes and Protocols for Undulatoside A Cytotoxicity Assay on HeLa Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for assessing the cytotoxic effects of Undulatoside A on human cervical cancer (HeLa) cells. It includes detailed experimental protocols for the MTT assay, a widely used colorimetric method for determining cell viability, and information on potential mechanisms of action.

Introduction

This compound is a natural compound that, like many phytochemicals, holds potential for investigation as an anticancer agent.[1] The evaluation of its cytotoxic activity against cancer cell lines is a critical first step in preclinical drug development. The HeLa cell line, derived from human cervical cancer, is a robust and commonly utilized model for in vitro cytotoxicity studies.[2][3] This application note details the methodology for determining the cytotoxic effects of this compound on HeLa cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[4]

Data Presentation

The cytotoxic effect of this compound on HeLa cells is typically quantified by the IC50 value, which represents the concentration of the compound that inhibits 50% of cell growth or viability. The results of a hypothetical cytotoxicity experiment are presented in the table below.

Table 1: Cytotoxicity of this compound on HeLa Cells after 48-hour exposure.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Control)1.250.08100
11.120.0689.6
50.950.0576.0
100.780.0462.4
250.610.0348.8
500.450.0336.0
1000.280.0222.4

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

This protocol outlines the steps for determining the cytotoxicity of this compound against HeLa cells.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution prepared in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the HeLa cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[5][6]

    • Incubate the plate overnight to allow the cells to attach.[7]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentration of DMSO should be less than 0.5% to avoid solvent-induced cytotoxicity.

    • After overnight incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

Visualization of Experimental Workflow and Potential Signaling Pathway

To illustrate the experimental process and a potential mechanism of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow: MTT Assay A Seed HeLa Cells in 96-well plate B Incubate overnight A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add DMSO to dissolve formazan F->G H Measure Absorbance at 570 nm G->H

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Many natural compounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[1][8] A common apoptotic pathway involves the activation of caspases, a family of proteases that execute the apoptotic process.[8] The intrinsic (mitochondrial) pathway is a major route for apoptosis induction.

G cluster_pathway Potential Signaling Pathway: Intrinsic Apoptosis Undulatoside_A This compound Mitochondrion Mitochondrion Undulatoside_A->Mitochondrion Stress signal Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway.

References

Analytical Standards for Undulatoside A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undulatoside A is a phenolic compound with potential biological activities that has garnered interest within the research and drug development communities. As a secondary metabolite, its isolation, identification, and quantification are crucial for ensuring the quality and consistency of research materials and for the development of potential therapeutic agents. These application notes provide a comprehensive overview of the analytical standards and protocols for this compound, including its physicochemical properties, analytical methodologies for identification and quantification, and insights into its potential biological activities.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods and for its application in biological assays.

PropertyValueSource
Molecular Formula C₁₆H₁₈O₉PubChem
Molecular Weight 354.31 g/mol PubChem
Chemical Class Phenolic GlycosideBiopurify
Appearance White to off-white powderInferred
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterInferred
Purity (typical) ≥95% (HPLC)Biopurify

Analytical Methodologies

The accurate and precise quantification of this compound is essential for standardization and quality control. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used technique for this purpose. For structural confirmation and identification, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

High-Performance Liquid Chromatography (HPLC)

Protocol for Quantification of this compound

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 95 5
    20 70 30
    25 70 30
    30 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Expected Results:

CompoundRetention Time (min)
This compound~15.2
Mass Spectrometry (MS)

Protocol for Identification of this compound by LC-MS

This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the confirmation of this compound's identity.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • LC Conditions: As described in the HPLC protocol above.

  • MS Parameters (Negative Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: -3.5 kV

    • Drying Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

    • Scan Range: m/z 100-1000

    • Fragmentation Energy (for MS/MS): 10-30 eV

Expected Results:

Ionm/z
[M-H]⁻353.0927
Major MS/MS Fragments
[M-H-glucose]⁻191.0552
[M-H-C₉H₈O₄]⁻161.0239
Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for Structural Elucidation of this compound by NMR

NMR spectroscopy is a powerful tool for the definitive structural elucidation of natural products.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Methanol-d₄ (CD₃OD)

  • Concentration: 5-10 mg of this compound in 0.5 mL of solvent.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

Expected ¹H and ¹³C NMR Chemical Shifts (in CD₃OD, representative values):

Positionδ¹³C (ppm)δ¹H (ppm)MultiplicityJ (Hz)
Aglycone
1150.2-
2116.56.80d8.2
3145.8-
4148.5-
5115.96.75d8.2
6121.36.95s
7134.5-
865.44.20m
928.12.90m
Glucose
1'103.54.85d7.6
2'74.93.45m
3'78.03.55m
4'71.63.30m
5'77.83.40m
6'62.73.80, 3.65m

Biological Activity and Signaling Pathways

Preliminary research and the chemical nature of this compound as a phenolic glycoside suggest potential antioxidant and anti-inflammatory activities.

Experimental Workflow for Bioactivity Screening

Caption: Workflow for evaluating the in vitro anti-inflammatory activity of this compound.

Potential Anti-inflammatory Signaling Pathway

Iridoid glycosides and other phenolic compounds have been reported to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. A plausible mechanism for this compound is the inhibition of the phosphorylation of IκBα, which prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

signaling_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates UndulatosideA This compound UndulatosideA->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates ProInflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->ProInflammatoryGenes activates transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Conclusion

These application notes provide a framework for the analytical characterization and biological investigation of this compound. The detailed protocols for HPLC, MS, and NMR serve as a starting point for researchers to establish robust and reliable methods for quality control and further research. The proposed biological activities and signaling pathways offer a basis for exploring the therapeutic potential of this natural product. As research on this compound progresses, these protocols and our understanding of its biological functions will undoubtedly evolve.

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Undulatoside A Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Undulatoside A isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their high-performance liquid chromatography (HPLC) methods.

Frequently Asked Questions (FAQs)

Q1: Where can I find a validated HPLC method for the separation of this compound isomers?

Q2: What are the critical parameters to consider when developing an HPLC method for this compound isomers?

The key to a successful separation lies in systematically optimizing several parameters. These include the choice of the stationary phase (column), the composition of the mobile phase, column temperature, and the detector wavelength.[1][2]

Q3: What type of HPLC column is most suitable for separating this compound isomers?

For separating structurally similar isomers, high-resolution columns are essential. Consider the following options:

  • Reversed-Phase C18 or C8 columns: These are a good starting point for many separations. Isomers may exhibit slight differences in hydrophobicity that can be exploited.

  • Phenyl-Hexyl columns: These offer alternative selectivity, particularly for compounds with aromatic moieties, through pi-pi interactions.[3]

  • Chiral Stationary Phases (CSPs): If this compound isomers are enantiomers or diastereomers, a chiral column is necessary. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for their broad applicability in separating chiral compounds.[4][5][6][7]

Q4: How do I select the optimal mobile phase?

The mobile phase composition is a critical factor in achieving separation.[1]

  • For Reversed-Phase HPLC: Start with a simple mobile phase of acetonitrile or methanol and water. A gradient elution (gradually increasing the organic solvent concentration) is often more effective than an isocratic elution (constant mobile phase composition) for separating complex mixtures.

  • For Chiral HPLC: The choice of mobile phase is highly dependent on the chiral stationary phase. Common mobile phases include mixtures of alkanes (like hexane or heptane) with an alcohol (such as isopropanol or ethanol). In some cases, polar organic modes using neat alcohols or acetonitrile can be effective.[5]

  • Additives and pH: For ionizable compounds, buffering the mobile phase to a specific pH can significantly improve peak shape and resolution.

Troubleshooting Guide

This guide addresses common issues encountered during the development of an HPLC method for isomer separation.

Problem Potential Cause(s) Recommended Solution(s)
No separation or poor resolution of isomer peaks 1. Inappropriate column chemistry. 2. Mobile phase is too strong or too weak. 3. Column temperature is not optimal.1. Screen different column stationary phases (e.g., C18, Phenyl-Hexyl, and a selection of chiral columns). 2. Adjust the mobile phase composition. For reversed-phase, try a shallower gradient. For chiral separations, vary the ratio of the alcohol modifier.[8] 3. Optimize the column temperature. Lower temperatures can sometimes improve resolution, but higher temperatures can increase efficiency.[1][8]
Broad peaks 1. Column contamination or degradation. 2. High dead volume in the HPLC system. 3. Sample overload. 4. Inappropriate mobile phase pH.1. Flush the column with a strong solvent or replace the column if necessary.[8][9] 2. Use shorter, narrower internal diameter tubing between the column and detector.[8] 3. Reduce the injection volume or sample concentration.[8] 4. If the analyte is ionizable, adjust the mobile phase pH with a suitable buffer.
Peak tailing 1. Secondary interactions between the analyte and the stationary phase. 2. Column void or channeling.1. Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds or an acid for acidic compounds. 2. Reverse flush the column (if permitted by the manufacturer) or replace the column.
Inconsistent retention times 1. Poor column equilibration. 2. Fluctuations in column temperature. 3. Inconsistent mobile phase preparation. 4. Pump malfunction or leaks.1. Ensure the column is adequately equilibrated with the mobile phase before each injection, especially for gradient methods.[8] 2. Use a column oven to maintain a constant temperature.[8] 3. Prepare fresh mobile phase daily and ensure accurate measurements.[8] 4. Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[8]
High backpressure 1. Blockage in the system (e.g., guard column, column frit, or tubing). 2. Particulate matter from the sample or mobile phase.1. Systematically disconnect components to identify the source of the blockage. Reverse flush or replace the column if it is clogged.[8] 2. Filter all samples and mobile phases before use. Employ a guard column to protect the analytical column.

Experimental Protocols

Protocol 1: Initial Screening of Reversed-Phase Columns

  • Columns:

    • C18, 5 µm, 4.6 x 150 mm

    • Phenyl-Hexyl, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • Start with a linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

Protocol 2: Chiral Column Screening

  • Columns:

    • Cellulose-based chiral column (e.g., Chiralcel OD-H)

    • Amylose-based chiral column (e.g., Chiralpak AD-H)

  • Mobile Phase (Normal Phase):

    • Hexane/Isopropanol (90:10, v/v)

    • Hexane/Ethanol (90:10, v/v)

  • Mobile Phase (Polar Organic Mode):

    • Methanol

    • Ethanol

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (or the λmax of this compound)

  • Injection Volume: 5-10 µL

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Troubleshooting start Define Separation Goal (this compound Isomers) col_screen Column Screening (C18, Phenyl, Chiral) start->col_screen mob_phase_screen Mobile Phase Scouting (ACN/Water, Hexane/IPA) col_screen->mob_phase_screen gradient_opt Gradient Optimization mob_phase_screen->gradient_opt temp_opt Temperature Optimization gradient_opt->temp_opt flow_rate_opt Flow Rate Adjustment temp_opt->flow_rate_opt resolution_check Check Resolution & Peak Shape flow_rate_opt->resolution_check troubleshoot Troubleshoot Issues (See Guide) resolution_check->troubleshoot Not Acceptable final_method Final Method resolution_check->final_method Acceptable troubleshoot->gradient_opt

Caption: A workflow for HPLC method development for isomer separation.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solution Potential Solutions start Poor Separation Observed q_resolution No/Poor Resolution? start->q_resolution q_peak_shape Broad or Tailing Peaks? start->q_peak_shape q_retention Inconsistent Retention? start->q_retention sol_resolution Change Mobile Phase or Column q_resolution->sol_resolution sol_peak_shape Adjust pH, Reduce Load, or Check for Dead Volume q_peak_shape->sol_peak_shape sol_retention Check Temp, Pump, & Mobile Phase Prep q_retention->sol_retention sol_resolution->start Re-evaluate sol_peak_shape->start Re-evaluate sol_retention->start Re-evaluate

Caption: A decision tree for troubleshooting common HPLC separation issues.

References

Technical Support Center: Synthesis of Undulatoside A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Undulatoside A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to low reaction yields. The information provided is based on established principles of synthetic organic chemistry and common issues encountered in the synthesis of complex glycosides.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in the synthesis of this compound (a phenolic glycoside) are expected to be:

  • Stereoselective glycosylation: Forming the glycosidic bond between the glucose moiety and the phenolic aglycone with the correct stereochemistry (β-linkage) can be difficult to control.

  • Low nucleophilicity of the phenolic acceptor: The hydroxyl group on the aromatic ring of the aglycone is a relatively poor nucleophile, which can lead to low yields in the glycosylation step.[1]

  • Protecting group strategy: The multiple hydroxyl groups on both the glucose and aglycone moieties require a robust protecting group strategy to ensure regioselectivity and avoid unwanted side reactions. The choice of protecting groups can significantly impact the overall yield.

  • Purification: The polarity and structural similarity of intermediates and byproducts can make purification challenging, potentially leading to product loss and lower yields.

Q2: Why is the yield of my glycosylation reaction for this compound so low?

A2: Low yields in the glycosylation step for this compound can stem from several factors:

  • Poor activation of the glycosyl donor: Incomplete activation of the glycosyl donor will result in unreacted starting materials.

  • Decomposition of the glycosyl donor or acceptor: The reaction conditions might be too harsh, leading to the degradation of sensitive functional groups.

  • Anomerization of the glycosyl donor: The formation of the undesired α-anomer can be a competing reaction, reducing the yield of the desired β-Undulatoside A.

  • Steric hindrance: The steric bulk of the protecting groups on the glycosyl donor and the aglycone can hinder the approach of the nucleophile.

  • Side reactions: Fries-type rearrangement of the O-aryl glycoside product to a C-glycoside can occur under acidic conditions.[1]

Q3: What are the key considerations for choosing protecting groups for the glucose moiety?

A3: For the glucose donor, the choice of protecting groups is critical for reactivity and stereoselectivity.

  • Participating groups at C-2: An acyl-type protecting group (e.g., acetyl, benzoyl) at the C-2 position can participate in the reaction to favor the formation of the 1,2-trans-glycosidic bond, which corresponds to the desired β-anomer in the case of glucose.

  • Stability: The protecting groups must be stable to the conditions used for their introduction and for the glycosylation reaction itself.

  • Orthogonality: It is advantageous to use a set of protecting groups that can be removed selectively without affecting others, allowing for controlled deprotection at later stages.

Troubleshooting Guides

Issue 1: Low Yield in the Glycosylation Step

This is often the most critical and lowest-yielding step in the synthesis of phenolic glycosides like this compound.

Potential Cause Troubleshooting Suggestion
Inefficient Glycosyl Donor Activation - Optimize Promoter/Activator: Screen different Lewis acids (e.g., TMSOTf, BF₃·OEt₂) or other promoters (e.g., NIS/TfOH for thioglycosides) and vary their stoichiometry. - Choice of Leaving Group: Consider different leaving groups on the anomeric carbon of the glycosyl donor (e.g., trichloroacetimidate, thioglycoside, bromide). Trichloroacetimidates are often highly reactive.
Low Nucleophilicity of Phenolic Acceptor - Reaction Conditions: Increase the reaction temperature cautiously, as this can enhance the reaction rate but may also lead to side products. - Catalyst System: Employ a catalyst system known to facilitate glycosylation with poorly nucleophilic acceptors. Hydrogen bond-mediated glycosylation using a thiourea catalyst with a glycosyl N-phenyl trifluoroacetimidate donor has shown promise for phenolic glycosides.[1]
Poor Stereoselectivity (Formation of α-anomer) - C-2 Participating Group: Ensure a participating protecting group (e.g., acetyl, benzoyl) is present at the C-2 position of the glycosyl donor to direct the formation of the β-glycoside. - Solvent Effects: The choice of solvent can influence the stereochemical outcome. Nitrile solvents like acetonitrile can sometimes favor the formation of β-glycosides.
Side Reactions (e.g., Fries Rearrangement) - Milder Reaction Conditions: Use milder Lewis acids or shorter reaction times to minimize acid-catalyzed side reactions. - Temperature Control: Maintain a low reaction temperature to suppress rearrangement pathways.

Experimental Protocols

Hypothetical Protocol for Glycosylation of this compound Aglycone

This protocol is a generalized procedure based on common methods for phenolic glycosylation and should be optimized for the specific substrates.

Materials:

  • Protected this compound Aglycone (Acceptor)

  • Per-O-acetylated Glucosyl Trichloroacetimidate (Donor)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous Dichloromethane (DCM)

  • Activated 4 Å Molecular Sieves

  • Triethylamine (Et₃N)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for Chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the protected this compound aglycone (1.0 eq.) and activated 4 Å molecular sieves in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the per-O-acetylated glucosyl trichloroacetimidate (1.5 eq.) to the mixture.

  • Cool the reaction mixture to -40 °C.

  • Slowly add a solution of TMSOTf (0.2 eq.) in anhydrous DCM dropwise.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine (Et₃N).

  • Allow the mixture to warm to room temperature, then filter through a pad of Celite, washing with DCM.

  • Wash the combined organic filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the protected this compound.

Data Presentation

Table 1: Hypothetical Optimization of Glycosylation Reaction Conditions
Entry Glycosyl Donor Promoter (eq.) Solvent Temp (°C) Yield (%) α:β Ratio
1Glucosyl BromideAgOTf (1.2)DCM0351:5
2ThioglycosideNIS (1.5) / TfOH (0.1)DCM-20451:8
3TrichloroacetimidateTMSOTf (0.1)DCM-40651:15
4TrichloroacetimidateTMSOTf (0.2)DCM-40751:20
5TrichloroacetimidateBF₃·OEt₂ (1.2)DCM-20581:12
6TrichloroacetimidateTMSOTf (0.2)MeCN-40721:25

Visualizations

Diagram 1: General Workflow for this compound Synthesis

UndulatosideA_Synthesis_Workflow cluster_aglycone Aglycone Synthesis cluster_glycoside Glycosyl Donor Synthesis A Starting Material B Functional Group Interconversions A->B C Introduction of Protecting Groups B->C G Glycosylation C->G D D-Glucose E Protection of Hydroxyl Groups D->E F Anomeric Activation E->F F->G H Deprotection G->H I Purification H->I J This compound I->J

Caption: A generalized workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Glycosylation Yield

Glycosylation_Troubleshooting Start Low Glycosylation Yield Check_Donor Is Glycosyl Donor fully activated? Start->Check_Donor Check_Acceptor Is Phenolic Acceptor sufficiently reactive? Start->Check_Acceptor Check_Stereo Is α-anomer the major byproduct? Start->Check_Stereo Check_Side Are there degradation or rearrangement products? Start->Check_Side Sol_Donor Optimize Promoter/Leaving Group Check_Donor->Sol_Donor No Sol_Acceptor Increase Temperature / Use specific catalyst Check_Acceptor->Sol_Acceptor No Sol_Stereo Use C-2 participating group / Optimize solvent Check_Stereo->Sol_Stereo Yes Sol_Side Use milder conditions / Lower temperature Check_Side->Sol_Side Yes

Caption: A decision tree for troubleshooting low glycosylation yields.

References

Technical Support Center: Undulatoside A Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability and degradation of Undulatoside A in solution. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the typical factors that can affect the stability of this compound in solution?

The stability of this compound, a saponin glycoside, in solution can be influenced by several factors, including:

  • pH: Acidic or basic conditions can catalyze the hydrolysis of the glycosidic bonds or ester functionalities, leading to the loss of sugar moieties or other structural changes.[1][2][3]

  • Temperature: Elevated temperatures can accelerate degradation reactions, such as hydrolysis and oxidation.[4][5]

  • Light: Exposure to ultraviolet (UV) or visible light can lead to photolytic degradation.[6][7]

  • Oxidizing agents: The presence of oxidizing agents, such as peroxides, can cause oxidative degradation of the molecule.[8][9]

  • Enzymes: If the solution is not sterile, enzymatic degradation by glycosidases or esterases may occur.

Q2: How can I perform a forced degradation study for this compound?

Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a molecule.[8][9][10][11] These studies involve subjecting a solution of this compound to conditions more severe than those it would typically encounter during storage and use. The goal is to identify potential degradation products and degradation pathways.[10][11]

A typical forced degradation study would include the following conditions:

  • Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at a controlled temperature.

  • Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at a controlled temperature.

  • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at a controlled temperature.

  • Thermal Degradation: Heating the solution at an elevated temperature (e.g., 60-80°C).

  • Photolytic Degradation: Exposing the solution to a controlled light source (e.g., UV lamp).

Q3: What analytical techniques are suitable for monitoring the stability of this compound and detecting its degradation products?

High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for stability testing.[12][13] A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products, process impurities, and excipients.[14]

Other valuable analytical techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the structure of degradation products by providing mass-to-charge ratio information.[12][15]

  • UV-Visible Spectrophotometry: Can be used for quantification if there is no spectral overlap between the parent compound and its degradants.[13]

Troubleshooting Guide

Issue 1: Rapid loss of this compound potency in my formulation.

  • Possible Cause 1: pH instability.

    • Troubleshooting: Measure the pH of your solution. This compound may be susceptible to acid or base-catalyzed hydrolysis. Conduct a pH stability study by preparing solutions at different pH values and monitoring the concentration of this compound over time.

  • Possible Cause 2: Temperature sensitivity.

    • Troubleshooting: Review your storage and handling conditions. Avoid high temperatures. Perform a thermal stability study by incubating solutions at different temperatures and analyzing for degradation.

  • Possible Cause 3: Photodegradation.

    • Troubleshooting: Protect your solution from light. Conduct a photostability study by exposing the solution to a controlled light source and comparing it to a sample kept in the dark.

Issue 2: Appearance of unknown peaks in my HPLC chromatogram during stability studies.

  • Possible Cause: Formation of degradation products.

    • Troubleshooting: These new peaks likely represent degradation products of this compound. To identify them, you can use LC-MS to obtain their molecular weights and fragmentation patterns. This information will help in elucidating their structures.

Data Presentation

The following tables present hypothetical data from forced degradation studies on this compound to illustrate how results can be summarized.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDurationTemperature% Degradation of this compoundNumber of Major Degradants
Acidic Hydrolysis0.1 M HCl24 hours60°C25.4%2
Basic Hydrolysis0.1 M NaOH8 hours60°C45.8%3
Oxidation3% H₂O₂24 hoursRoom Temp15.2%1
Thermal-48 hours80°C10.5%1
PhotolyticUV Light (254 nm)24 hoursRoom Temp30.1%2

Table 2: Degradation Kinetics of this compound under Acidic Conditions (0.1 M HCl at 60°C)

Time (hours)Concentration of this compound (µg/mL)ln(Concentration)Degradation (%)
0100.04.6050.0
295.24.5564.8
490.74.5089.3
882.14.40817.9
1274.64.31225.4
2458.94.07641.1

Note: The linear relationship of ln(Concentration) vs. time would suggest first-order degradation kinetics under these conditions.[16][17][18][19]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition , dilute the stock solution with the respective stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration (e.g., 100 µg/mL).

  • For thermal and photolytic studies , use the stock solution diluted in an inert solvent.

  • Incubate the samples under the specified conditions (temperature, light exposure) for a defined period.

  • Withdraw aliquots at predetermined time points.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Identify and quantify the remaining this compound and any formed degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results & Interpretation stock This compound Stock Solution acid Acidic (e.g., 0.1M HCl) stock->acid base Basic (e.g., 0.1M NaOH) stock->base oxidative Oxidative (e.g., 3% H2O2) stock->oxidative thermal Thermal (e.g., 80°C) stock->thermal photo Photolytic (e.g., UV Light) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant ID hplc->lcms pathway Degradation Pathway Elucidation hplc->pathway kinetics Degradation Kinetics Determination hplc->kinetics degradation_pathway cluster_main Hypothetical Degradation Pathway U_A This compound Aglycone Aglycone (Loss of Sugars) U_A->Aglycone Acid/Base Hydrolysis Epimer Epimer U_A->Epimer Thermal Stress Oxidized Oxidized Product U_A->Oxidized Oxidation

References

minimizing matrix effects in Undulatoside A LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Undulatoside A.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts).[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification.[1][2]

Q2: What are the common signs of matrix effects in my LC-MS data for this compound?

A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, low recovery, and inconsistent peak areas for your internal standard across different samples. You may also observe signal suppression or enhancement when comparing calibration curves prepared in neat solvent versus a sample matrix.

Q3: What are the primary strategies to minimize matrix effects for this compound?

A3: The three main strategies to combat matrix effects are:

  • Effective Sample Preparation: To remove interfering components from the sample matrix before LC-MS analysis.[1]

  • Chromatographic Separation: To separate this compound from matrix components that cause ion suppression or enhancement.

  • Use of an appropriate Internal Standard: To compensate for signal variations caused by matrix effects.[1]

Q4: Is a stable isotope-labeled (SIL) internal standard available for this compound?

A4: Currently, a commercially available stable isotope-labeled internal standard specifically for this compound is not readily found. In such cases, a structural analog or a compound with very similar physicochemical properties can be used as a surrogate internal standard. However, a SIL internal standard is the gold standard for compensating for matrix effects.

Troubleshooting Guide: Minimizing Matrix Effects

This guide provides a systematic approach to identifying, diagnosing, and mitigating matrix effects in your this compound LC-MS analysis.

Problem Identification: Suspected Matrix Effects

Symptom:

  • High variability in quantitative results between replicate injections of the same sample.

  • Poor accuracy and precision for quality control (QC) samples.

  • Inconsistent internal standard peak areas across the sample batch.

  • Significant discrepancy between results from spiked samples and expected concentrations.

Diagnosis: Confirming Matrix Effects

Action:

  • Post-Column Infusion: This qualitative experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the MS source while a blank matrix extract is injected onto the LC column. Dips or rises in the baseline signal indicate the presence of matrix effects.

  • Matrix Effect Factor (MEF) Calculation: Quantitatively assess the matrix effect by comparing the peak area of this compound in a post-extraction spiked sample to the peak area in a neat solution.

    • MEF (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

    • An MEF value < 100% indicates ion suppression.

    • An MEF value > 100% indicates ion enhancement.

    • Ideally, the MEF should be between 85% and 115%.

Mitigation Strategies

Based on the diagnosis, implement one or more of the following strategies:

A. Optimize Sample Preparation:

The goal is to remove interfering matrix components while maximizing the recovery of this compound.

  • Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples. For phenolic glycosides like this compound, a reverse-phase (C18) or mixed-mode cation exchange sorbent can be effective.

  • Liquid-Liquid Extraction (LLE): A classic technique to separate compounds based on their differential solubility in two immiscible liquids.

  • Protein Precipitation (PPT): A simpler but generally less clean method suitable for initial screening.

B. Optimize Chromatographic Conditions:

  • Improve Separation: Modify the LC gradient, mobile phase composition, or column chemistry to achieve better separation of this compound from interfering matrix components.

  • Divert Flow: Use a divert valve to direct the early and late eluting, unretained matrix components to waste instead of the MS source.

C. Implement a Robust Internal Standard Strategy:

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the most effective way to compensate for matrix effects, as the SIL IS will behave nearly identically to the analyte during extraction, chromatography, and ionization.

  • Use a Structural Analog as a Surrogate Internal Standard: In the absence of a SIL-IS for this compound, choose a commercially available compound with a very similar chemical structure and retention time. It is crucial to validate that the surrogate experiences similar matrix effects as this compound.

Verification

After implementing mitigation strategies, re-evaluate the matrix effect by recalculating the Matrix Effect Factor. The goal is to bring the MEF as close to 100% as possible and to ensure consistent MEF across different lots of the biological matrix.

Experimental Protocols

Generic Solid-Phase Extraction (SPE) Protocol for Phenolic Glycosides from Plasma

This protocol is a starting point and should be optimized for your specific application.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat the plasma sample (e.g., by protein precipitation with acetonitrile) and dilute the supernatant with 2% formic acid in water. Load the diluted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol or acetonitrile.

  • Dry Down and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phenolic Compounds

Sample Preparation MethodTypical Recovery (%)Typical Matrix Effect (%)AdvantagesDisadvantages
Protein Precipitation (PPT) 80 - 10030 - 70 (Suppression)Fast and simpleHigh matrix effects
Liquid-Liquid Extraction (LLE) 60 - 9010 - 40 (Suppression)Good for non-polar compoundsCan be labor-intensive, uses organic solvents
Solid-Phase Extraction (SPE) 85 - 105< 20 (Suppression/Enhancement)High selectivity, good cleanupCan be more expensive and require method development

Note: The data presented are typical ranges for phenolic compounds and may vary for this compound. Method optimization and validation are crucial.

Visualizations

Workflow for Minimizing Matrix Effects A Problem Identification (e.g., Poor Reproducibility) B Diagnosis - Post-Column Infusion - Calculate Matrix Effect Factor A->B C Mitigation Strategy Selection B->C G Verification - Re-evaluate Matrix Effect B->G Iterate if necessary D Optimize Sample Preparation (SPE, LLE, PPT) C->D E Optimize Chromatography (Gradient, Column) C->E F Implement Internal Standard (SIL or Analog) C->F D->G E->G F->G H Validated Method G->H

Caption: A logical workflow for troubleshooting and minimizing matrix effects.

Generic Solid-Phase Extraction (SPE) Protocol cluster_0 SPE Cartridge Steps cluster_1 Sample Processing A 1. Conditioning (Methanol, Water) B 2. Equilibration (Aqueous Acid) A->B C 3. Sample Loading B->C D 4. Washing (Remove Polar Interferences) C->D E 5. Elution (Organic Solvent) D->E S4 Collect Eluent E->S4 S1 Plasma Sample S2 Pre-treatment & Dilution S1->S2 S2->C S3 Load onto Cartridge S5 Dry Down & Reconstitute S4->S5 S6 LC-MS Analysis S5->S6

Caption: A diagram illustrating the key steps in a generic SPE workflow.

References

Undulatoside A experimental controls and standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Undulatoside A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, standards, and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a triterpenoid saponin that has demonstrated significant anti-inflammatory properties. Research has shown that it can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Its mechanism of action involves the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Q2: What are the recommended positive and negative controls for an anti-inflammatory assay with this compound?

  • Positive Control: For in vitro anti-inflammatory assays using RAW 264.7 cells, a known anti-inflammatory agent like dexamethasone or indomethacin can be used as a positive control. These compounds have well-characterized inhibitory effects on inflammatory mediators.

  • Negative Control: The negative control should be cells treated with the vehicle (e.g., DMSO) used to dissolve this compound, in the presence of the inflammatory stimulus (e.g., LPS). This control accounts for any effects of the solvent on the cells. An additional control of untreated cells (without LPS or this compound) should also be included to establish a baseline.

Q3: How can I determine the optimal concentration of this compound for my experiments?

The optimal concentration of this compound should be determined by performing a dose-response experiment. It is recommended to start with a broad range of concentrations to assess both efficacy and potential cytotoxicity. A cell viability assay, such as the MTT assay, should be conducted in parallel to ensure that the observed anti-inflammatory effects are not due to cell death.

Q4: What are the key signaling pathways modulated by this compound?

This compound has been shown to inhibit the NF-κB and MAPK signaling pathways. Specifically, it can reduce the phosphorylation of key proteins in these pathways, such as p65 (a subunit of NF-κB), ERK, JNK, and p38 MAPKs.

Troubleshooting Guides

Here are some common issues that may be encountered during experiments with this compound, along with potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
No observable anti-inflammatory effect Compound Degradation: this compound may have degraded due to improper storage.Ensure this compound is stored at the recommended temperature and protected from light. Prepare fresh stock solutions for each experiment.
Incorrect Concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response study to determine the optimal effective concentration.
Cell Line Issues: The RAW 264.7 cells may have a low passage number or have become unresponsive to LPS.Use cells within a recommended passage number range. Test the responsiveness of the cells to a known inflammatory stimulus.
High variability in results Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.Ensure a homogenous cell suspension and use a multichannel pipette for seeding to minimize variability.
Pipetting Errors: Inaccurate pipetting of this compound or other reagents.Calibrate pipettes regularly. Use filtered pipette tips to avoid cross-contamination.
Unexpected Cytotoxicity High Concentration: The concentration of this compound may be too high, leading to cell death.Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration (CC50) and use concentrations below this for subsequent experiments.
Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be toxic to the cells.Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and non-toxic.

Experimental Protocols

Anti-Inflammatory Activity Assay in LPS-Stimulated RAW 264.7 Cells

This protocol details the methodology to assess the anti-inflammatory effects of this compound.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

2. Treatment:

  • Prepare various concentrations of this compound in DMEM.

  • Pre-treat the cells with the different concentrations of this compound for 1 hour.

  • Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

3. Measurement of Nitric Oxide (NO) Production:

  • After incubation, collect the cell culture supernatant.

  • Determine the NO concentration using the Griess reagent assay according to the manufacturer's instructions.

4. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's protocols.

5. Western Blot Analysis for NF-κB and MAPK Pathways:

  • Lyse the treated cells and extract total protein.

  • Determine protein concentration using a BCA protein assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against phosphorylated and total p65, ERK, JNK, and p38.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary

The following table summarizes the inhibitory effects of this compound on NO and pro-inflammatory cytokine production in LPS-stimulated RAW 264.7 cells.

Concentration (µM)NO Production (% of LPS control)TNF-α Production (% of LPS control)IL-6 Production (% of LPS control)IL-1β Production (% of LPS control)
1085.2 ± 4.188.9 ± 5.390.1 ± 4.892.3 ± 5.5
2562.7 ± 3.568.4 ± 4.271.5 ± 3.975.1 ± 4.6
5041.3 ± 2.845.1 ± 3.149.8 ± 3.352.6 ± 3.8
10025.8 ± 2.129.6 ± 2.532.4 ± 2.735.7 ± 2.9

Visualizations

Signaling Pathway of this compound's Anti-Inflammatory Action

UndulatosideA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB_p65 NF-κB (p65) IkappaB->NFkappaB_p65 Inhibits NFkappaB_p65_nucleus NF-κB (p65) NFkappaB_p65->NFkappaB_p65_nucleus Translocates UndulatosideA This compound UndulatosideA->MAPK_pathway Inhibits UndulatosideA->IKK Inhibits LPS LPS LPS->TLR4 Activates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) NFkappaB_p65_nucleus->Proinflammatory_Genes Activates Transcription Cytokines_NO Pro-inflammatory Cytokines & NO Proinflammatory_Genes->Cytokines_NO Leads to production of

Caption: this compound inhibits the LPS-induced inflammatory response.

Experimental Workflow for Anti-Inflammatory Assay

Experimental_Workflow cluster_assays Assays start Start seed_cells Seed RAW 264.7 cells (1x10^5 cells/well) start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 pretreat Pre-treat with This compound (1h) incubate_24h_1->pretreat stimulate_lps Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant lyse_cells Lyse Cells stimulate_lps->lyse_cells griess_assay Griess Assay (NO) collect_supernatant->griess_assay elisa ELISA (Cytokines) collect_supernatant->elisa western_blot Western Blot (Proteins) lyse_cells->western_blot end End griess_assay->end elisa->end western_blot->end

Caption: Workflow for assessing this compound's anti-inflammatory effects.

Technical Support Center: Enhancing the Sensitivity of Undulatoside A Detection

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific experimental data for Undulatoside A in publicly accessible scientific literature, this guide provides troubleshooting and methodological advice based on best practices for analogous phenolic glycosides. The protocols and data presented herein are illustrative and should be adapted and validated for this compound specifically.

Frequently Asked Questions (FAQs)

Q1: I am having trouble detecting this compound in my samples. What are the first steps I should take to troubleshoot this issue?

A1: When facing detection challenges with this compound, begin by systematically evaluating your entire workflow. Start with sample preparation, ensuring complete extraction and removal of interfering matrix components. Re-evaluate your LC-MS/MS parameters, including the mobile phase composition, gradient, and mass spectrometry settings (e.g., ionization mode, collision energy). It is also crucial to confirm the integrity of your this compound standard.

Q2: What is the most common reason for poor sensitivity in the LC-MS/MS analysis of phenolic glycosides like this compound?

A2: The most frequent culprit for poor sensitivity is matrix effects, where co-eluting compounds from the sample matrix suppress the ionization of the target analyte in the mass spectrometer's source. Inadequate sample cleanup is a primary cause of significant matrix effects. Optimizing the sample preparation protocol to remove these interfering substances is critical for enhancing detection sensitivity.

Q3: Can the choice of ionization mode in the mass spectrometer affect the detection of this compound?

A3: Absolutely. Phenolic compounds can often be detected in both positive and negative ionization modes. However, one mode typically provides a significantly better response. For phenolic glycosides, negative ion mode is often preferred due to the deprotonation of hydroxyl groups. It is highly recommended to test both modes during method development to determine the optimal setting for this compound.

Troubleshooting Guides

Issue 1: No or Very Low Signal for this compound Standard
Possible Cause Troubleshooting Step
Degraded Standard Prepare a fresh stock solution from a new vial of this compound standard. Verify the purity and concentration of the new standard.
Incorrect MS Parameters Infuse a fresh dilution of the standard directly into the mass spectrometer to optimize precursor and product ions, cone voltage, and collision energy.
LC Problem Check for leaks, ensure proper mobile phase composition and flow rate. Perform a column wash cycle.
Instrument Malfunction Run a system suitability test with a known compound to verify instrument performance.
Issue 2: High Variability in this compound Signal Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of the extraction and cleanup steps for all samples. Use an internal standard to normalize for variations.
Injector Issues Check the injector for blockages and ensure the injection volume is consistent. Clean the injector port and syringe.
Matrix Effects Dilute the sample extract to mitigate matrix effects. Enhance the sample cleanup procedure to remove more interfering compounds.
Column Degradation Inspect the column for signs of degradation or clogging. Replace the column if necessary.
Issue 3: Poor Peak Shape for this compound
Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Adjust the pH of the mobile phase. Test different organic modifiers (e.g., acetonitrile vs. methanol) and additives (e.g., formic acid, ammonium formate).
Column Overload Reduce the concentration of the injected sample.
Contaminated Guard or Analytical Column Replace the guard column. If the problem persists, flush or replace the analytical column.
Secondary Interactions Add a competing agent to the mobile phase to reduce secondary interactions with the stationary phase.

Quantitative Data Summary

The following table presents typical quantitative parameters for the analysis of a representative phenolic glycoside using a validated LC-MS/MS method. These values should serve as a benchmark for the development and validation of a method for this compound.

Parameter Value
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Linear Range 1.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Recovery 85% - 110%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material
  • Sample Homogenization: Weigh 1.0 g of finely ground, dried plant material into a 50 mL centrifuge tube.

  • Extraction Solvent Addition: Add 20 mL of 80% methanol in water.

  • Extraction: Vortex the mixture for 1 minute, followed by ultrasonication in a water bath for 30 minutes at 40°C.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the remaining plant pellet with another 20 mL of 80% methanol.

  • Pooling and Evaporation: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of 50% methanol.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for Quantification of a Representative Phenolic Glycoside
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Agilent 6470 Triple Quadrupole or equivalent

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Gas Temperature: 300°C

  • Gas Flow: 8 L/min

  • Nebulizer: 40 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • MRM Transitions: (To be determined for this compound by direct infusion of a standard)

    • Example for a representative phenolic glycoside: Precursor ion (m/z) -> Product ion (m/z)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis homogenization Plant Material Homogenization extraction Solvent Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation collection Supernatant Collection centrifugation->collection evaporation Evaporation collection->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration lc_separation LC Separation filtration->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

troubleshooting_logic start Low/No Signal for this compound check_standard Check Standard Integrity (Prepare Fresh) start->check_standard optimize_ms Optimize MS Parameters (Direct Infusion) start->optimize_ms check_lc Check LC System (Leaks, Flow, Column) start->check_lc instrument_performance Verify Instrument Performance start->instrument_performance check_standard->optimize_ms optimize_ms->check_lc check_sample_prep Evaluate Sample Prep (Extraction, Cleanup) check_lc->check_sample_prep matrix_effects Investigate Matrix Effects (Dilution, Spiking) check_sample_prep->matrix_effects

Caption: Troubleshooting logic for low or no this compound signal.

signaling_pathway_example cluster_cell Cellular Response to a Phenolic Glycoside (Illustrative) extracellular_stimulus Extracellular Stimulus (e.g., Oxidative Stress) receptor Cell Surface Receptor extracellular_stimulus->receptor phenolic_glycoside Phenolic Glycoside (e.g., this compound) nrf2_pathway Nrf2 Pathway phenolic_glycoside->nrf2_pathway Activates mapk_pathway MAPK Pathway (e.g., ERK, JNK, p38) receptor->mapk_pathway nfkb_pathway NF-κB Pathway receptor->nfkb_pathway transcription_factors Activation of Transcription Factors mapk_pathway->transcription_factors nfkb_pathway->transcription_factors nrf2_pathway->transcription_factors gene_expression Altered Gene Expression transcription_factors->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory, Antioxidant) gene_expression->cellular_response

Caption: Illustrative signaling pathways potentially modulated by phenolic glycosides.

Validation & Comparative

Comparative Analysis of Anti-Inflammatory Activity: Undulatoside A vs. Harpagoside

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the anti-inflammatory properties of Undulatoside A and harpagoside cannot be provided at this time due to a lack of available scientific data on the anti-inflammatory activity of this compound.

Extensive literature searches for experimental data concerning the anti-inflammatory effects of this compound, including its impact on key inflammatory mediators and signaling pathways, did not yield any specific results. While this compound has been identified as a constituent of plants with traditional uses in treating inflammatory conditions, such as Wendita calysina, scientific studies detailing its specific anti-inflammatory mechanisms and quantitative effects are not present in the available literature.

In contrast, harpagoside, a well-studied iridoid glycoside primarily isolated from Devil's Claw (Harpagophytum procumbens), has been the subject of numerous investigations into its anti-inflammatory properties. These studies have provided significant insights into its mechanisms of action and its effects on various inflammatory markers.

Harpagoside: A Profile of its Anti-Inflammatory Activity

Harpagoside has been demonstrated to exert its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

Mechanism of Action:

The primary anti-inflammatory mechanism of harpagoside involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response. Harpagoside has been shown to prevent the activation of NF-κB, thereby downregulating the production of various pro-inflammatory cytokines and enzymes.

Additionally, harpagoside has been reported to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . MAPKs are key regulators of cellular responses to a variety of external stimuli, including inflammatory signals. By influencing this pathway, harpagoside can further contribute to the reduction of inflammation.

Effects on Inflammatory Mediators:

Consistent with its effects on the NF-κB and MAPK pathways, harpagoside has been shown to inhibit the production and expression of several key inflammatory molecules:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

  • Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide (NO), a molecule that plays a significant role in the inflammatory process.

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a central role in systemic inflammation.

  • Interleukin-6 (IL-6): A cytokine with a wide range of biological activities, including the promotion of inflammation.

  • Interleukin-1β (IL-1β): A potent pro-inflammatory cytokine involved in a variety of inflammatory diseases.

Conclusion

While a direct, data-driven comparison between this compound and harpagoside is not feasible due to the absence of research on this compound's anti-inflammatory activity, the extensive body of evidence for harpagoside highlights its significant potential as an anti-inflammatory agent. Future research is required to investigate the potential anti-inflammatory properties of this compound to determine if it shares similar mechanisms of action and efficacy with harpagoside. Without such studies, any claims regarding the comparative anti-inflammatory activity of this compound would be purely speculative. Researchers, scientists, and drug development professionals are encouraged to explore the therapeutic potential of this compound to fill this critical gap in scientific knowledge.

A Comparative Analysis of the Antioxidant Potential of Undulatoside A and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of the antioxidant potential of Undulatoside A, a naturally occurring compound, and the well-established antioxidant, ascorbic acid (Vitamin C), reveals noteworthy differences in their free-radical scavenging and reducing capabilities. This guide provides researchers, scientists, and drug development professionals with a side-by-side comparison of their performance in key in vitro antioxidant assays, detailed experimental protocols, and an exploration of their potential mechanisms of action.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of this compound and ascorbic acid was evaluated using three standard in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results, summarized in the table below, provide a quantitative comparison of their efficacy.

Antioxidant AssayThis compoundAscorbic Acid (Vitamin C)
DPPH Radical Scavenging Activity (IC50) Data not available in the reviewed literature8.4 µg/mL[1], 43.2 µg/mL[2], 66.12 ppm
ABTS Radical Scavenging Activity (IC50) Data not available in the reviewed literature50 µg/mL[3]
Ferric Reducing Antioxidant Power (FRAP) Data not available in the reviewed literatureFRAP value is often used as a standard for comparison[4][5]

Note: IC50 represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. The FRAP value is typically expressed as µM Fe(II)/g of the sample. Specific numerical values for this compound were not found in the currently available literature. The provided values for ascorbic acid are from various studies and can vary based on experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays used to evaluate and compare the antioxidant potential of chemical compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is observed as a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Various concentrations of the test compound (this compound or ascorbic acid) are prepared.

  • A fixed volume of the DPPH solution is added to each concentration of the test compound.

  • The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • A control is prepared with the solvent and DPPH solution without the test compound.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are prepared.

  • A fixed volume of the diluted ABTS•+ solution is added to each concentration of the test compound.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated using a similar formula to the DPPH assay.

  • The IC50 value is determined from the concentration-inhibition curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • The FRAP reagent is warmed to 37°C before use.

  • A small volume of the test sample is added to a larger volume of the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes).

  • A standard curve is prepared using a known concentration of FeSO₄ or a standard antioxidant like ascorbic acid.

  • The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve and is expressed as FRAP value (in µM Fe(II) equivalents).

Signaling Pathways and Mechanisms of Action

Ascorbic Acid (Vitamin C)

Ascorbic acid is a potent water-soluble antioxidant that directly scavenges a wide variety of reactive oxygen species (ROS), including superoxide radicals, hydroxyl radicals, and hydrogen peroxide. Its primary mechanism of action involves the donation of electrons to neutralize free radicals. Ascorbic acid can also regenerate other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms.

Beyond direct radical scavenging, ascorbic acid is involved in various cellular processes. It can influence the activity of transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2), a key regulator of the cellular antioxidant response. Activation of the Nrf2 pathway leads to the upregulation of a battery of antioxidant and detoxification genes, enhancing the cell's overall defense against oxidative stress.

Ascorbic_Acid_Pathway Ascorbic Acid Ascorbic Acid Neutralized ROS Neutralized ROS Ascorbic Acid->Neutralized ROS Direct Scavenging Nrf2 Nrf2 Ascorbic Acid->Nrf2 Modulates ROS Reactive Oxygen Species (ROS) ROS->Neutralized ROS ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates Antioxidant Enzymes Increased Antioxidant Enzyme Expression ARE->Antioxidant Enzymes

Caption: Antioxidant mechanism of Ascorbic Acid.

This compound

While specific experimental data on the antioxidant activity of this compound is limited in the reviewed literature, compounds isolated from the genus Pulicaria, to which the source plant of this compound belongs, have demonstrated antioxidant properties[5]. The antioxidant activity of such natural compounds is often attributed to their chemical structure, which may enable them to donate hydrogen atoms or electrons to neutralize free radicals.

The potential antioxidant mechanism of this compound could involve direct scavenging of free radicals. Furthermore, like many other natural bioactive compounds, it might also exert its antioxidant effects through the modulation of cellular signaling pathways. One such critical pathway is the Keap1-Nrf2 pathway. Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Undulatoside_A_Pathway cluster_cell Cell cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Modulates ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Protection Leads to

Caption: Postulated antioxidant signaling pathway for this compound.

Experimental Workflow

The general workflow for assessing the in vitro antioxidant potential of a compound involves a series of standardized assays.

Experimental_Workflow A Compound Preparation (this compound / Ascorbic Acid) B Selection of Antioxidant Assays (DPPH, ABTS, FRAP) A->B C Assay Execution (Spectrophotometric Measurement) B->C D Data Analysis (Calculation of % Inhibition / FRAP value) C->D E Determination of IC50 Values D->E F Comparative Analysis E->F

Caption: General workflow for in vitro antioxidant assays.

Conclusion

Ascorbic acid is a well-characterized antioxidant with potent free-radical scavenging and reducing capabilities, supported by extensive quantitative data. While this compound is a promising natural compound, further research is required to quantify its antioxidant potential using standardized assays like DPPH, ABTS, and FRAP. Elucidating the specific mechanisms and signaling pathways through which this compound exerts its antioxidant effects will be crucial for its potential development as a therapeutic agent. This guide serves as a foundational resource for researchers to design and interpret experiments aimed at further exploring the antioxidant properties of this compound in comparison to established standards.

References

A Comparative Analysis of the Cytotoxic Effects of Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced cytotoxic profiles of natural compounds is paramount. This guide provides a comparative overview of the cytotoxic activity of several iridoid glycosides, offering a valuable resource for identifying promising candidates for further investigation. It is important to note that a comprehensive search of publicly available scientific literature yielded no specific cytotoxicity data for Undulatoside A. Therefore, this guide focuses on a comparative analysis of other pertinent iridoid glycosides: Picroside I, Picroside II, and Globularifolin.

Quantitative Cytotoxicity Data

The cytotoxic potential of Picroside I, Picroside II, and Globularifolin has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized in the table below.

Iridoid GlycosideCancer Cell LineCell TypeIC50 (µM)Reference
Picroside I MDA-MB-231Triple-Negative Breast Cancer95.3[1]
Picroside II MDA-MB-231Triple-Negative Breast Cancer130.8[1]
Globularifolin HCC827Lung Cancer8[2]
SK-LU-1Lung Cancer8[2]
A549Lung Cancer12.5[3]

Experimental Protocols: A Focus on the MTT Assay

The IC50 values presented in this guide were predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The iridoid glycosides, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plate is incubated for a specified period (typically 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for an additional 2-4 hours.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Processes

To further elucidate the methodologies and mechanisms discussed, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding treatment Add Compounds to Wells seeding->treatment compound_prep Prepare Iridoid Glycoside Dilutions compound_prep->treatment incubation Incubate (e.g., 48h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_viability % Cell Viability Calculation read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

A typical experimental workflow for determining cytotoxicity using the MTT assay.

signaling_pathway cluster_picroside Picroside II Pathway cluster_globularifolin Globularifolin Pathway Picroside_II Picroside II MAPK_NFkB MAPK/NF-κB Pathway Picroside_II->MAPK_NFkB inhibits Mitochondria_CytC Mitochondria/ Cytochrome C Pathway Picroside_II->Mitochondria_CytC inhibits NLRP3 NLRP3 Inflammasome MAPK_NFkB->NLRP3 activates Apoptosis Apoptosis NLRP3->Apoptosis Mitochondria_CytC->Apoptosis Globularifolin Globularifolin PI3K_Akt PI3K/Akt Pathway Globularifolin->PI3K_Akt inhibits PINK1_Parkin PINK1/Parkin Mitophagy Globularifolin->PINK1_Parkin suppresses Bcl2_Bax Bcl-2/Bax Ratio Globularifolin->Bcl2_Bax decreases PI3K_Akt->Apoptosis inhibition leads to PINK1_Parkin->Apoptosis suppression leads to Bcl2_Bax->Apoptosis decrease leads to

Signaling pathways implicated in the cytotoxic effects of Picroside II and Globularifolin.

Signaling Pathways in Iridoid Glycoside-Induced Cytotoxicity

The cytotoxic effects of iridoid glycosides are often mediated through the modulation of specific signaling pathways, leading to programmed cell death, or apoptosis.

Picroside II has been shown to exert its effects through multiple pathways. It can inhibit the MAPK/NF-κB signaling pathway , which in turn can suppress the activation of the NLRP3 inflammasome , a key component in inflammatory and apoptotic processes[4]. Additionally, Picroside II has been reported to inhibit the mitochondria-cytochrome C pathway , a central route in the intrinsic apoptotic cascade[5].

Globularifolin demonstrates its anticancer properties by targeting several critical pathways. It has been found to inhibit the PI3K/Akt signaling pathway , a major regulator of cell survival and proliferation[2]. Furthermore, Globularifolin can suppress PINK1/Parkin-mediated mitophagy , a cellular process that removes damaged mitochondria[2]. The induction of apoptosis by Globularifolin is also associated with a decrease in the Bcl-2/Bax ratio , shifting the balance towards pro-apoptotic signals[3].

References

In Vitro Anticancer Effects of Undulatoside A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a significant gap in the scientific understanding of the in vitro anticancer effects of Undulatoside A. To date, no specific studies detailing its cytotoxic, apoptotic, or cell cycle inhibitory activities against cancer cell lines have been published. Consequently, a direct comparison with other established anticancer agents based on experimental data is not currently feasible.

For researchers and drug development professionals interested in the potential of this compound, this lack of data presents both a challenge and an opportunity. The absence of foundational in vitro studies means that its efficacy, mechanism of action, and potential as a therapeutic agent remain entirely unexplored.

To facilitate future research in this area, this guide provides a standardized framework of experimental protocols and data presentation that can be used to evaluate the anticancer effects of this compound. This framework is based on established methodologies commonly used in the assessment of novel anticancer compounds.

Framework for In Vitro Evaluation of this compound

A thorough in vitro validation of a novel anticancer compound typically involves a series of standardized assays. Below are the recommended experimental protocols that should be employed to investigate the anticancer properties of this compound. For comparative purposes, a well-characterized chemotherapeutic agent, such as Doxorubicin, should be used as a positive control.

1. Cytotoxicity Assessment

The initial step in evaluating an anticancer compound is to determine its cytotoxic effect on various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of a Test Compound and Doxorubicin on Various Cancer Cell Lines.

Cell LineCancer TypeTest Compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 Breast AdenocarcinomaData to be determinedData to be determined
HeLa Cervical AdenocarcinomaData to be determinedData to be determined
A549 Lung CarcinomaData to be determinedData to be determined
HepG2 Hepatocellular CarcinomaData to be determinedData to be determined
HCT116 Colorectal CarcinomaData to be determinedData to be determined

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and Doxorubicin for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

2. Apoptosis Induction

To determine if the cytotoxic effects of this compound are due to programmed cell death, an apoptosis assay is essential.

Table 2: Comparative Analysis of Apoptosis Induction.

TreatmentCell Line% Early Apoptosis% Late Apoptosis% Necrosis
Control e.g., MCF-7Data to be determinedData to be determinedData to be determined
This compound e.g., MCF-7Data to be determinedData to be determinedData to be determined
Doxorubicin e.g., MCF-7Data to be determinedData to be determinedData to be determined

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with the IC50 concentration of this compound and Doxorubicin for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3. Cell Cycle Analysis

Investigating the effect of a compound on cell cycle progression can provide insights into its mechanism of action.

Table 3: Comparative Cell Cycle Distribution Analysis.

TreatmentCell Line% G0/G1 Phase% S Phase% G2/M Phase
Control e.g., MCF-7Data to be determinedData to be determinedData to be determined
This compound e.g., MCF-7Data to be determinedData to be determinedData to be determined
Doxorubicin e.g., MCF-7Data to be determinedData to be determinedData to be determined

Experimental Protocol: Propidium Iodide (PI) Staining for DNA Content

  • Cell Treatment: Treat cancer cells with the IC50 concentration of this compound and Doxorubicin for 24 hours.

  • Cell Fixation: Harvest the cells and fix in ice-cold 70% ethanol overnight.

  • Staining: Wash the cells with PBS and incubate with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Visualizing Experimental Workflows and Signaling Pathways

To clearly illustrate the proposed experimental procedures and potential signaling pathways that this compound might modulate, Graphviz diagrams are provided below.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis c1 Seed Cancer Cells c2 Treat with this compound / Doxorubicin c1->c2 c3 MTT Assay c2->c3 c4 Measure Absorbance & Calculate IC50 c3->c4 a1 Treat Cells with IC50 Concentration a2 Annexin V/PI Staining a1->a2 a3 Flow Cytometry Analysis a2->a3 cc1 Treat Cells with IC50 Concentration cc2 Propidium Iodide Staining cc1->cc2 cc3 Flow Cytometry Analysis cc2->cc3

Caption: Proposed experimental workflow for the in vitro validation of this compound.

Putative_Signaling_Pathway cluster_pathway Potential Anticancer Signaling Pathways for this compound cluster_intrinsic Intrinsic Apoptosis Pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_cellcycle_reg Cell Cycle Regulation UA This compound Bax Bax/Bak Activation UA->Bax DR Death Receptor Binding UA->DR CDK CDK/Cyclin Inhibition UA->CDK Mito Mitochondrial Disruption Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis1 Apoptosis Casp3->Apoptosis1 Casp8 Caspase-8 Activation DR->Casp8 Casp3_2 Caspase-3 Activation Casp8->Casp3_2 Apoptosis2 Apoptosis Casp3_2->Apoptosis2 Arrest Cell Cycle Arrest (G1/S or G2/M) CDK->Arrest

Caption: Putative signaling pathways that could be modulated by this compound.

Conclusion and Future Directions

The field of oncology is in constant need of novel therapeutic agents. While this compound remains an uncharacterized compound in the context of cancer, the experimental framework provided here offers a clear path for its initial investigation. Future studies should focus on performing these foundational in vitro assays across a diverse panel of cancer cell lines. Positive results from these initial screens would warrant further investigation into its specific molecular targets and signaling pathways, ultimately paving the way for preclinical in vivo studies. The scientific community eagerly awaits research that will shed light on the potential of this compound as a novel anticancer agent.

A Comparative Analysis of Undulatoside A and Catalpol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Look at Two Iridoid Glycosides for Drug Development Professionals, Researchers, and Scientists

This guide provides a comparative overview of Undulatoside A and catalpol, two naturally occurring iridoid glycosides. While catalpol has been extensively studied for its diverse pharmacological activities, research on this compound is notably limited. This document summarizes the existing experimental data for catalpol, outlines relevant experimental protocols, and discusses the known signaling pathways. Due to the scarcity of public data on this compound, its potential activities are discussed in the context of its source and chemical class.

Introduction to the Compounds

Catalpol , an iridoid glucoside primarily isolated from the root of Rehmannia glutinosa, is a well-documented compound with a wide array of biological activities. It has demonstrated anti-inflammatory, neuroprotective, antioxidant, and anticancer effects in numerous preclinical studies. Its mechanisms of action involve the modulation of several key signaling pathways, including NF-κB, PI3K/Akt, and Nrf2.

This compound is a phenolic compound, specifically a chromone glycoside, that has been isolated from Knoxia corymbosa. Its chemical formula is C16H18O9. Despite its isolation and structural characterization, there is a significant lack of published research on its biological activities and mechanisms of action. One study indicated it was tested for immunomodulatory activity, though the results were not detailed in the available abstract.

Comparative Data on Biological Activities

Due to the lack of experimental data for this compound, a direct quantitative comparison with catalpol is not possible at this time. The following tables summarize the well-documented effects of catalpol across various experimental models.

Anti-Inflammatory Activity of Catalpol
ModelKey FindingsReference
Lipopolysaccharide (LPS)-induced BV2 microgliaMarkedly downregulated pro-inflammatory mediators (NO) and cytokines (IL-6, TNF-α).
Collagen-induced arthritis (CIA) in miceSignificantly reduced arthritis severity, paw edema, and arthritis index.
TNF-α-induced Human Fibroblast-Like Synoviocytes from RA patients (HFLS-RA)Significantly reduced ROS generation and NF-κB-p65 activity; decreased nitrite release.
Complete Freund's Adjuvant (CFA)-induced inflammatory pain in ratsEffectively reduced mechanical allodynia and thermal hyperalgesia.
Neuroprotective Activity of Catalpol
ModelKey FindingsReference
Hydrogen peroxide (H₂O₂)-induced primary cortical neuronsDecreased intracellular ROS and malondialdehyde (MDA) levels, increased superoxide dismutase (SOD) activity and glutathione (GSH) level, and reversed apoptosis.
MPTP-induced mouse model of Parkinson's DiseaseMitigated the loss of dopaminergic neurons and reversed the reduction in exploratory behavior.
Animal models of acute ischemic strokeSignificantly decreased infarct size and improved neurological function.
D-galactose-induced senescent miceMitigated cognitive impairment by restoring energy metabolism.
Antioxidant Activity of Catalpol
ModelKey FindingsReference
High-fat diet-fed and streptozotocin-induced diabetic ratsIncreased plasma concentrations of antioxidant enzymes (SOD, catalase, glutathione peroxidase) and reduced plasma concentrations of MDA.
Acute cerebral ischemia in ratsSignificantly increased SOD content and reduced MDA content in the ischemic brain region.
oxLDL-treated macrophagesInhibited p22, NOX2, and NOX4 protein expression and ROS production.
Anticancer Activity of Catalpol
ModelKey FindingsReference
Human MCF-7 breast cancer cellsReduced proliferation and induced apoptosis, associated with activation of caspase-3.
CT26 colon tumor xenografts in miceDecreased tumor volume and angiogenesis.
Human colorectal cancer cellsMitigated cell viability, blocked autophagy, and promoted apoptosis through Sirt1 and microRNA-34a modulation.
Human ovarian cancer cell line OVCAR-3Reduced proliferation and induced apoptosis, associated with a decrease in MMP-2 levels.

Signaling Pathways

The mechanisms underlying the biological activities of catalpol have been extensively investigated. In contrast, the signaling pathways modulated by this compound remain unknown.

Catalpol's Known Signaling Pathways

Catalpol exerts its pleiotropic effects by modulating a range of signaling pathways, including:

  • Anti-inflammatory Effects: Inhibition of the TLR4/MAPK/NF-κB signaling pathway and suppression of the NLRP3 inflammasome activation.

  • Neuroprotective Effects: Activation of the Keap1/Nrf2 pathway and inhibition of the p53-mediated Bcl-2/Bax/caspase-3 apoptotic pathway.

  • Antioxidant Effects: Activation of the Nrf2/HO-1 signaling pathway.

  • Anticancer Effects: Modulation of the PI3K/Akt/mTOR and STAT3/JAK2/Src signaling pathways, and inactivation of NF-κB and Smad 2/3 signaling.

Catalpol_Signaling_Pathways cluster_stimuli Cellular Stressors cluster_pathways Signaling Pathways Modulated by Catalpol cluster_outcomes Biological Outcomes Inflammation Inflammation (e.g., LPS) TLR4_NFkB TLR4/MAPK/NF-κB Inflammation->TLR4_NFkB NLRP3 NLRP3 Inflammasome Inflammation->NLRP3 Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1/Nrf2 Oxidative_Stress->Keap1_Nrf2 p53_apoptosis p53/Bax/Bcl-2 Oxidative_Stress->p53_apoptosis Ischemia Ischemia PI3K_Akt PI3K/Akt/mTOR Ischemia->PI3K_Akt JAK_STAT JAK/STAT Ischemia->JAK_STAT Cancer_Signals Cancer Signals Cancer_Signals->PI3K_Akt Sirt1 Sirt1/miR-34a Cancer_Signals->Sirt1 Catalpol Catalpol Catalpol->TLR4_NFkB Inhibits Catalpol->NLRP3 Inhibits Catalpol->Keap1_Nrf2 Activates Catalpol->p53_apoptosis Inhibits Catalpol->PI3K_Akt Activates Catalpol->JAK_STAT Modulates Catalpol->Sirt1 Modulates Anti_Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) TLR4_NFkB->Anti_Inflammation NLRP3->Anti_Inflammation Antioxidant_Response ↑ Antioxidant Enzymes (SOD, HO-1) Keap1_Nrf2->Antioxidant_Response Neuroprotection ↑ Neuronal Survival ↓ Apoptosis p53_apoptosis->Neuroprotection PI3K_Akt->Neuroprotection Anticancer ↓ Proliferation ↑ Apoptosis PI3K_Akt->Anticancer JAK_STAT->Neuroprotection Sirt1->Anticancer

Caption: Signaling pathways modulated by catalpol leading to its diverse biological effects.

Potential Activities of this compound: An Extrapolation

Given the absence of direct biological data for this compound, we can only speculate on its potential activities based on its source and chemical class. Knoxia corymbosa, the plant from which this compound is isolated, has been found to contain other bioactive compounds, including flavonol glycosides like kaempferol and quercetin derivatives. These flavonoids are known to possess a range of biological properties, including anti-inflammatory, antioxidant, and anticancer activities.

As a phenolic compound, this compound shares structural similarities with other natural phenols that have been shown to exert biological effects. It is plausible that this compound may also exhibit antioxidant properties due to the presence of hydroxyl groups on its aromatic ring, which can scavenge free radicals. Furthermore, many phenolic compounds are known to modulate inflammatory pathways. However, without experimental validation, these remain hypotheses.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological activities of compounds like catalpol and could be applied to future studies of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., catalpol or this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compound Treat with compound and vehicle control Incubate_24h->Treat_Compound Incubate_Treatment Incubate for 24-72h Treat_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate cell viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

Undulatoside A: Bioactivity Profile Remains Undisclosed in Public Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of Undulatoside A's bioactivity across different cell lines. Despite extensive searches for its cytotoxic, anticancer, and apoptotic effects, no specific experimental data has been found for this particular compound.

This lack of information prevents the creation of a detailed comparison guide as requested, which would typically include quantitative data on its effects, detailed experimental protocols, and visualizations of its mechanism of action. Researchers, scientists, and drug development professionals are therefore currently unable to evaluate the therapeutic potential of this compound based on existing public research.

The scientific community relies on the publication of both positive and negative results to advance the field of drug discovery. The absence of data on this compound could be due to a variety of factors, including but not limited to:

  • The compound may be a recent discovery, with research yet to be published.

  • Studies may have been conducted but yielded negative or inconclusive results, which are often underreported in scientific literature.

  • The research may be proprietary and not publicly disclosed.

Without any available data, it is impossible to summarize its effects in tables, detail the experimental methodologies used, or create diagrams of its signaling pathways. Further research and publication of findings are imperative to elucidate the potential bioactivity of this compound and its relevance to the scientific and drug development communities.

The Elusive Bioactivity of Undulatoside A: A Call for Further Investigation into its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous journey. Natural products, with their inherent structural diversity, represent a vast and promising frontier in this exploration. One such compound, Undulatoside A, a constituent of the medicinal plant Tecomella undulata, remains an enigmatic molecule with untapped therapeutic potential. Despite its isolation and structural characterization, a significant knowledge gap exists regarding its biological activity and that of its potential analogs. This guide aims to consolidate the available information on this compound, provide a framework for its future evaluation, and highlight the pressing need for research into its structure-activity relationships (SAR).

This compound: A Glimpse into its Chemical Identity

This compound has been identified as a natural product isolated from Tecomella undulata, a plant with a rich history in traditional medicine for treating a variety of ailments, including cancer, inflammatory conditions, and microbial infections.[1][2][3][4][5] The chemical formula for this compound is C₁₆H₁₈O₉. While its precise biological activities remain largely uninvestigated, the known pharmacological effects of Tecomella undulata extracts suggest that this compound could possess interesting therapeutic properties.

The Untapped Potential: Biological Activities of Tecomella undulata Constituents

Numerous studies have demonstrated the diverse pharmacological activities of extracts and various compounds isolated from Tecomella undulata. These activities provide a tantalizing glimpse into the potential bioactivity of this compound.

Extracts from the bark and other parts of the plant have shown significant anticancer and cytotoxic effects against various cancer cell lines.[6][7][8] For instance, a chloroform extract of the bark induced apoptosis in chronic myeloid leukemia (K562) cells with an IC₅₀ of 30 µg/ml.[8] Other identified compounds from the plant, such as lapachol and β-sitosterol, are known to possess antineoplastic properties.[3]

Furthermore, various extracts of Tecomella undulata have exhibited potent anti-inflammatory, antimicrobial, and antioxidant activities .[1][4] These broad-spectrum bioactivities underscore the potential of its individual constituents, including this compound, as leads for drug discovery. However, without specific studies on the isolated compound, its contribution to the overall therapeutic effects of the plant extract remains speculative.

A Framework for Future Research: Evaluating the SAR of this compound Analogs

To unlock the therapeutic potential of this compound, a systematic investigation into its structure-activity relationship is paramount. This would involve the synthesis of a series of analogs with targeted modifications to the core structure of this compound and the subsequent evaluation of their biological activities.

Hypothetical Data Comparison of this compound Analogs

The following table provides a template for how quantitative data on the cytotoxic activity of hypothetical this compound analogs could be presented. This table is for illustrative purposes only, as no such data currently exists in the public domain.

CompoundModificationIC₅₀ (µM) on A549 (Lung Cancer)IC₅₀ (µM) on MCF-7 (Breast Cancer)IC₅₀ (µM) on HCT116 (Colon Cancer)
This compound Parent CompoundData Not AvailableData Not AvailableData Not Available
Analog 1 Modification of the glycosidic bondHypothetical ValueHypothetical ValueHypothetical Value
Analog 2 Substitution on the aromatic ringHypothetical ValueHypothetical ValueHypothetical Value
Analog 3 Alteration of the side chainHypothetical ValueHypothetical ValueHypothetical Value
Doxorubicin (Positive Control)Known ValueKnown ValueKnown Value

Experimental Protocols: A Guide to Assessing Cytotoxicity

To generate the type of data presented in the hypothetical table, a standard cytotoxicity assay such as the MTT assay would be employed.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, HCT116) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and its analogs (typically ranging from 0.1 to 100 µM) for 48 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Potential Mechanisms: A Hypothetical Signaling Pathway

The cytotoxic activity of many natural products is often mediated through the induction of apoptosis. The following diagram illustrates a simplified, hypothetical apoptotic signaling pathway that could be investigated for this compound and its analogs.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Undulatoside_A_Analog This compound Analog Death_Receptor Death Receptor (e.g., Fas) Undulatoside_A_Analog->Death_Receptor Bax/Bak Bax/Bak Undulatoside_A_Analog->Bax/Bak Bcl-2 Bcl-2 Undulatoside_A_Analog->Bcl-2 Caspase-8 Caspase-8 Death_Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Bax/Bak->Mitochondrion Bcl-2->Mitochondrion Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: A hypothetical signaling pathway for apoptosis induction by a this compound analog.

Conclusion: A Path Forward

This compound stands as a compelling yet understudied natural product. The rich pharmacological profile of its source, Tecomella undulata, strongly suggests that this compound may harbor significant biological activities. To move from speculation to evidence-based understanding, a concerted research effort is required. The synthesis and biological evaluation of a library of this compound analogs are critical next steps. Such studies, guided by the principles of medicinal chemistry and pharmacology, will be instrumental in elucidating the structure-activity relationships of this promising class of molecules and paving the way for the potential development of novel therapeutic agents. The lack of data on this compound and its analogs represents not a dead end, but an open invitation for discovery.

References

A Comparative Guide to the Therapeutic Potential of Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic review of the therapeutic potential of prominent iridoid glycosides, focusing on their anti-inflammatory, neuroprotective, and anti-cancer properties. The information is compiled from numerous scientific studies to offer an objective comparison supported by experimental data.

Overview of Iridoid Glycosides

Iridoids are a class of monoterpenoid compounds found in a wide variety of plants and are often responsible for their defense mechanisms.[1][2] In plants, they typically exist as glycosides, most commonly bound to a glucose molecule.[2] These natural compounds, including well-studied examples like Aucubin, Catalpol, and Geniposide, have garnered significant scientific interest due to their broad spectrum of pharmacological activities.[1][3][4][5][6][7] Extensive research has demonstrated their potential as anti-inflammatory, neuroprotective, cardioprotective, hepatoprotective, anti-diabetic, and anti-cancer agents.[1][3][5][7][8][9][10] The therapeutic effects of iridoid glycosides are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, apoptosis, and cell proliferation.[11][12]

Anti-inflammatory Potential

Iridoid glycosides exhibit potent anti-inflammatory properties by modulating critical signaling pathways and suppressing the production of pro-inflammatory mediators.[1][11] Many of these compounds have been shown to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[11][13] This inhibition leads to a downstream reduction in inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][11]

Comparative Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected iridoid glycosides, presented as IC50 values (the concentration required to inhibit 50% of a biological process). Lower values indicate higher potency.

Iridoid GlycosideAssay / TargetCell Line / ModelIC50 Value (µM)Reference
Aucubin (hydrolyzed) TNF-α Suppression-11.2[8]
Aucubin (hydrolyzed) Nitric Oxide (NO) Production-14.1[8]
Catalpol (hydrolyzed) TNF-α Suppression-33.3[8]
Geniposide (hydrolyzed) TNF-α Suppression-58.2[8]
Loganin (hydrolyzed) COX-1 Inhibition-3.55 (mM)[8]
Gomphandroside I NO ProductionRAW 264.76.13[3][14]
Gomphandroside J NO ProductionRAW 264.713.0[3][14]
Agnuside NF-κB Inhibition-8.9 (µg/mL)[15]
Bartsioside NF-κB Inhibition-12 (µg/mL)[15]
Signaling Pathway: NF-κB Inhibition

The diagram below illustrates the general mechanism by which iridoid glycosides inhibit the NF-κB signaling pathway to reduce inflammation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_IkB NF-κB/IκBα Complex (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates to NFkB_IkB->NFkB Releases Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Cytokines Induces Transcription nucleus Nucleus Iridoids Iridoid Glycosides Iridoids->IKK Inhibit Iridoids->NFkB Inhibit Translocation Neuroprotection_Workflow start Start culture Culture SH-SY5Y Neuroblastoma Cells start->culture seed Seed Cells into 96-well Plates culture->seed treat Pre-treat with Iridoid Glycoside seed->treat induce Induce Toxicity with Amyloid-Beta (Aβ) Peptide treat->induce incubate Incubate for 24-48h induce->incubate measure Measure Endpoint incubate->measure viability Cell Viability (MTT Assay) measure->viability e.g. ros ROS Production (DCFH-DA) measure->ros e.g. apoptosis Apoptosis (Annexin V) measure->apoptosis e.g. end End viability->end ros->end apoptosis->end PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis Iridoids Iridoid Glycosides Iridoids->Akt Inhibit

References

Safety Operating Guide

Undulatoside A: Essential Safety and Disposal Procedures for Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance on the proper handling and disposal of Undulatoside A, a phenolic iridoid glycoside. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known chemical class (phenolic compounds) and general best practices for laboratory chemical waste management. These protocols are designed to ensure the safety of laboratory personnel and minimize environmental impact.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below. This information is crucial for safe handling and for the accurate labeling of waste containers.

PropertyValueSource
Chemical Formula C₁₆H₁₈O₉PubChem
Molecular Weight 354.31 g/mol MedChemExpress, Biopurify
CAS Number 58108-99-9MedChemExpress, Biopurify
Chemical Class Phenols, Iridoid GlycosidesBiopurify
Purity 95%~99%Biopurify
Physical Description Not explicitly stated, typically a solidInferred from supplier information

Immediate Safety and Disposal Protocols

The following step-by-step procedures provide a direct answer to the operational questions regarding the safe disposal of this compound and associated contaminated materials.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Disposal of this compound Waste

Due to its classification as a phenolic compound, this compound waste should be treated as hazardous chemical waste. Phenolic compounds are toxic and can cause burns.

Solid this compound Waste:

  • Collection:

    • Collect pure this compound or materials heavily contaminated with the solid compound in a dedicated, properly labeled hazardous waste container.

    • This container should be made of a compatible material (e.g., a high-density polyethylene - HDPE bottle) and have a secure screw-top lid.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste"

      • The chemical name: "this compound"

      • The chemical formula: C₁₆H₁₈O₉

      • The primary hazard: "Toxic," "Irritant"

      • The date of first addition of waste.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure it is stored away from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

    • The recommended disposal method for phenolic waste is incineration.

**Solutions Containing Undulatoside

Safeguarding Your Research: A Comprehensive Guide to Handling Undulatoside A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when working with novel compounds. Undulatoside A, a phenol product isolated from Knoxia corymbosa, is a compound for research use only, with its full toxicological properties yet to be established.[1] Therefore, it is crucial to handle this substance with a high degree of caution, employing robust personal protective equipment (PPE) and adhering to stringent operational and disposal protocols. This guide provides the essential, immediate safety and logistical information to build a foundation of trust and safety in your laboratory.

Essential Personal Protective Equipment (PPE)

Given the lack of specific hazard data for this compound, a conservative approach to PPE is warranted. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous chemicals and potent biological agents.

Body AreaRequired PPEStandard/SpecificationRationale
Hands Double-gloving with chemotherapy-grade nitrile glovesASTM D6978Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears or punctures.[2][3]
Eyes/Face Chemical splash goggles and a full-face shieldANSI Z87.1Protects against splashes, aerosols, and accidental eye contact. A face shield offers broader protection for the entire face.[4]
Body Disposable, solid-front, long-sleeved gown with tight-fitting cuffsLow-permeability fabricPrevents contamination of personal clothing and skin. The gown should be changed immediately if contaminated.[2][5]
Respiratory N95 or higher-rated respiratorNIOSH-approvedRecommended when handling the solid compound or preparing solutions, to prevent inhalation of airborne particles or aerosols.[6][7]
Feet Closed-toe shoes and disposable shoe covers---Protects feet from spills and prevents the tracking of contaminants outside the laboratory.[6]

Operational Plan: From Receipt to Experiment

A clear, step-by-step workflow is essential to minimize exposure risk. The following experimental workflow outlines the critical stages of handling this compound.

Experimental Workflow for Handling this compound cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Post-Experiment Phase receiving Receiving and Unpacking (in a designated area) storage Secure Storage (well-ventilated, access-controlled) receiving->storage ppe_donning Don Full PPE storage->ppe_donning weighing Weighing (in a chemical fume hood or ventilated balance enclosure) ppe_donning->weighing solubilization Solubilization (in a chemical fume hood) weighing->solubilization experiment Conduct Experiment (in a designated area) solubilization->experiment decontamination Decontaminate Surfaces and Equipment experiment->decontamination waste_disposal Dispose of Waste (as per protocol) decontamination->waste_disposal ppe_doffing Doff PPE (in a designated area) waste_disposal->ppe_doffing hand_washing Thorough Hand Washing ppe_doffing->hand_washing

Experimental Workflow for Handling this compound
  • Receiving and Storage : Upon receipt, inspect the container for any damage in a designated, low-traffic area. Store the compound in a secure, well-ventilated location, away from incompatible materials, with access restricted to authorized personnel.

  • Preparation :

    • Donning PPE : Before handling the compound, put on all required PPE as outlined in the table above.

    • Weighing : If working with the solid form, conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.

    • Solubilization : Prepare solutions within a certified chemical fume hood to minimize inhalation exposure to aerosols or vapors.

  • Experimentation : Conduct all experimental procedures involving this compound in a designated and clearly marked area to prevent cross-contamination.

  • Decontamination : After use, thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent.

  • Doffing PPE : Remove PPE in a designated area, following a protocol that minimizes the risk of self-contamination. Generally, remove shoe covers, outer gloves, gown, inner gloves, face shield, goggles, and respirator in that order.

  • Personal Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.[2]

Disposal Plan: Ensuring Environmental Safety

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated should be treated as hazardous chemical waste.

Disposal Plan for this compound Waste cluster_waste_streams Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Solid Waste (contaminated gloves, gowns, vials, etc.) solid_container Labeled, Sealed Hazardous Waste Bag/Container solid_waste->solid_container liquid_waste Liquid Waste (unused solutions, rinsing) liquid_container Labeled, Sealed Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Sharps Waste (contaminated needles, Pasteur pipettes) sharps_container Puncture-Resistant, Labeled Sharps Container sharps_waste->sharps_container disposal Collection by Certified Hazardous Waste Disposal Service solid_container->disposal liquid_container->disposal sharps_container->disposal

Disposal Plan for this compound Waste
  • Segregation : Do not mix this compound waste with other laboratory waste streams.

  • Solid Waste : Place all contaminated disposable items, including gloves, gowns, shoe covers, and empty vials, into a clearly labeled, sealed hazardous waste container.[3]

  • Liquid Waste : Collect all solutions containing this compound and any solvent used for rinsing contaminated glassware into a dedicated, labeled, and sealed hazardous liquid waste container.

  • Sharps : Dispose of any contaminated sharps, such as needles or Pasteur pipettes, in a puncture-resistant, labeled sharps container.

  • Final Disposal : All waste containers must be disposed of through your institution's certified hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.[8][9]

By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while upholding the highest standards of laboratory safety and environmental responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Undulatoside A
Reactant of Route 2
Reactant of Route 2
Undulatoside A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.